molecular formula C20H25F3N6O2S B15578153 SHP394

SHP394

Número de catálogo: B15578153
Peso molecular: 470.5 g/mol
Clave InChI: QZHZIDHAIVAHMD-SMDDNHRTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SHP394 is a useful research compound. Its molecular formula is C20H25F3N6O2S and its molecular weight is 470.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-amino-2-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N6O2S/c1-11-14(24)19(10-31-11)5-8-29(9-6-19)18-27-16(25)13(17(30)28(18)2)32-12-4-3-7-26-15(12)20(21,22)23/h3-4,7,11,14H,5-6,8-10,24-25H2,1-2H3/t11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHZIDHAIVAHMD-SMDDNHRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Chemical Synthesis of SHP394: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP394 is a potent, selective, and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2. As a critical node in various signaling pathways implicated in oncology, the discovery of this compound represents a significant advancement in the development of targeted cancer therapies. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and preclinical characterization of this compound. Detailed experimental protocols for key biological assays are provided, and all quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this novel therapeutic agent.

Discovery and Rationale

The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various human cancers.[1] SHP2 acts as a positive regulator of the RAS-MAPK pathway, which is a key driver of cell proliferation, survival, and differentiation.[1][2] Therefore, inhibition of SHP2 presents a compelling therapeutic strategy for cancers dependent on this pathway.

This compound was identified through a scaffold-morphing strategy, evolving from a fused, bicyclic pyrazolopyrimidinone (B8486647) system to a monocyclic 6-amino-3-methylpyrimidinone core.[1][3] This structural modification was guided by structure-activity relationship (SAR) studies and structure-based design, aiming to improve potency, selectivity, and pharmacokinetic properties.[1] The resulting compound, this compound, demonstrated high lipophilic efficiency and enhanced oral efficacy, establishing it as a promising clinical candidate.[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process starting from commercially available reagents. The following is a detailed protocol based on the published literature.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-amino-2-chloro-3-methylpyrimidin-4(3H)-one

  • To a solution of 2,6-dichloro-3-methylpyrimidin-4(3H)-one in an appropriate solvent, add a source of ammonia (B1221849) (e.g., ammonium (B1175870) hydroxide).

  • Stir the reaction at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Isolate the product by filtration or extraction and purify by recrystallization or column chromatography.

Step 2: Synthesis of 6-amino-3-methyl-2-((3S,4S)-3-methyl-4-((4-nitrobenzoyl)amino)-2-oxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-4(3H)-one

  • Combine 6-amino-2-chloro-3-methylpyrimidin-4(3H)-one with (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane and a suitable base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., dimethylformamide).

  • Add 4-nitrobenzoyl chloride to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Synthesis of 6-amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methylpyrimidin-4(3H)-one

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).

  • Add a reducing agent (e.g., palladium on carbon) and subject the mixture to a hydrogen atmosphere.

  • Monitor the reaction until the nitro group is fully reduced to an amine.

  • Filter the catalyst and concentrate the solvent to obtain the desired product.

Step 4: Synthesis of this compound

  • To a solution of the product from Step 3 in a suitable solvent (e.g., dichloromethane), add 2,3-dichlorobenzoyl chloride and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion.

  • Purify the final product, this compound, by column chromatography to yield a white solid.

Biological Activity and Mechanism of Action

This compound is an allosteric inhibitor of SHP2.[1] It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1] This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.[1]

The primary downstream signaling pathway affected by this compound is the RAS-MAPK pathway.[1] By inhibiting SHP2, this compound prevents the dephosphorylation of key signaling nodes, leading to a reduction in the phosphorylation of extracellular signal-regulated kinase (ERK).[1] This ultimately results in the suppression of cancer cell proliferation and tumor growth.

Signaling Pathway Diagram

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->SOS1 Dephosphorylates inhibitory sites RAS_GTP RAS-GTP RAS_GDP->RAS_GTP SOS1 RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation This compound This compound This compound->SHP2_active Allosteric Inhibition

Caption: SHP2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineIC50 (nM)Reference
SHP2 Phosphatase Activity-23[4]
p-ERK Inhibition (Cellular)KYSE-5202[1]
Cell ProliferationKYSE-52010[1]
Cell ProliferationFaDu15[1]
Cell ProliferationDetroit 56220[1]

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValueUnitsDosing RouteReference
Cmax1.2 ± 0.1µM25 mg/kg, i.p.
T1/23.7 ± 0.7h25 mg/kg, i.p.
AUC1222µM·h25 mg/kg, i.p.
Cmax2.5 ± 0.2µM50 mg/kg, i.p.
T1/23.0 ± 0.5h50 mg/kg, i.p.

Table 3: In Vivo Efficacy of this compound in a Xenograft Model (KYSE-520)

Dose (mg/kg, p.o., BID)Tumor Growth Inhibition (%)Reference
2550[1]
5085[1]
100>100 (regression)[1]

Key Experimental Protocols

SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound.

SHP2_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - SHP2 enzyme - DiFMUP substrate - Assay buffer - this compound Start->Prepare_Reagents Dispense Dispense SHP2 and This compound into 384-well plate Prepare_Reagents->Dispense Incubate_1 Pre-incubate Dispense->Incubate_1 Add_Substrate Add DiFMUP to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate at RT Add_Substrate->Incubate_2 Measure_Fluorescence Measure fluorescence (Ex/Em = 355/460 nm) Incubate_2->Measure_Fluorescence Analyze_Data Analyze Data: Calculate % inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for SHP2 Phosphatase Activity Assay.

Protocol:

  • Reagent Preparation: Prepare a solution of recombinant SHP2 enzyme in assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, pH 7.5). Prepare a stock solution of the fluorescent substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Prepare serial dilutions of this compound.

  • Assay Plate Setup: In a 384-well plate, add the SHP2 enzyme solution and the this compound dilutions.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DiFMUP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for p-ERK Inhibition

This method is used to assess the cellular potency of this compound by measuring the phosphorylation status of ERK.

Western_Blot_Workflow Start Start Cell_Culture Culture cancer cells (e.g., KYSE-520) Start->Cell_Culture Treat_Cells Treat cells with varying concentrations of this compound Cell_Culture->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% BSA) Transfer->Block Primary_Ab Incubate with primary antibodies (p-ERK, total ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detect Detect chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensity and calculate p-ERK/total ERK ratio Detect->Analyze End End Analyze->End

Caption: Workflow for Western Blot Analysis of p-ERK.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., KYSE-520) in culture plates and allow them to adhere. Treat the cells with a range of concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition.

Conclusion

This compound is a promising, orally bioavailable allosteric inhibitor of SHP2 with potent anti-cancer activity in preclinical models. Its discovery through a rational, structure-guided approach has led to a compound with an optimized pharmacological profile. The detailed chemical synthesis and biological evaluation protocols provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development. Further investigation into the clinical efficacy and safety of this compound is warranted to fully realize its therapeutic potential.

References

SHP394 Structure-Activity Relationship Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of SHP394, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document details the quantitative data from biochemical and cellular assays, outlines experimental protocols for key studies, and visualizes the critical signaling pathways and experimental workflows.

Core Concepts: SHP2 Inhibition and the Mechanism of this compound

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers. SHP2 acts as a positive regulator of this pathway, making it an attractive target for cancer therapy.

This compound is an orally bioavailable, allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the active site, allosteric inhibitors like this compound bind to a distinct pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling.

Structure-Activity Relationship (SAR) of 6-Amino-3-methylpyrimidinones

This compound belongs to a class of 6-amino-3-methylpyrimidinone derivatives. The SAR studies focused on optimizing the potency, selectivity, and pharmacokinetic properties of this scaffold.

Key Structural Features and Modifications

The development of this compound involved a scaffold-morphing strategy from a fused, bicyclic pyrazolo-pyrimidinone system to a monocyclic pyrimidinone core. This modification improved lipophilic efficiency and provided a novel chemical template for SHP2 inhibition.

Key regions of the 6-amino-3-methylpyrimidinone scaffold explored in SAR studies include:

  • The Aryl Moiety: Substitution on the phenyl ring directly attached to the pyrimidinone core significantly impacts potency. The 2,3-dichlorophenyl group present in this compound was found to be optimal for hydrophobic interactions within the allosteric binding pocket.

  • The Spirocyclic Amine: The spiro[4.5]decane-amine moiety plays a crucial role in the inhibitor's interaction with the protein. Modifications to this part of the molecule were explored to enhance potency and modulate physicochemical properties.

  • The Pyrimidinone Core: The central pyrimidinone scaffold serves as the foundation for the inhibitor, with substitutions at various positions influencing the overall conformation and binding affinity.

Quantitative SAR Data

The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic parameters of this compound and its key analogs.

CompoundStructureSHP2 IC50 (μM)KYSE520 pERK IC50 (μM)KYSE520 Proliferation IC50 (μM)
This compound (1) 6-(4-amino-4-methylpiperidin-1-yl)-5-(2,3-dichlorophenyl)-3-methylpyrimidin-4(3H)-one0.0230.0450.090
Analog 8 6-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrimidin-4(3H)-one0.0080.0120.035
Analog 9 6-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrimidin-4(3H)-one0.0280.0550.120

Data compiled from Sarver et al., 2019.

Pharmacokinetic Properties

The oral bioavailability and other pharmacokinetic parameters of this compound and its analogs were assessed in preclinical models.

CompoundMouse CL (mL/min/kg)Mouse Vdss (L/kg)Mouse T1/2 (h)Mouse F (%)Rat CL (mL/min/kg)Rat Vdss (L/kg)Rat T1/2 (h)Rat F (%)
This compound (1) 282.01.347191.81.868
Analog 8 351.91.035252.11.655
Analog 9 221.51.275151.41.785

Data compiled from Sarver et al., 2019.

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

SHP2 is a critical node in the RAS/MAPK signaling cascade, which is initiated by the activation of receptor tyrosine kinases (RTKs). The following diagram illustrates this pathway and the point of intervention by this compound.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK Grb2 Grb2 RTK->Grb2 Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Ras_GDP Promotes SOS activity Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->SHP2_active Inhibits (Allosteric)

Caption: SHP2-mediated activation of the RAS/MAPK signaling pathway and its inhibition by this compound.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow employed in the structure-activity relationship studies of SHP2 inhibitors like this compound.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis Design Compound Design (Scaffold Hopping, R-group modification) Synthesis Chemical Synthesis of Analogs Design->Synthesis Biochemical Biochemical Assay (SHP2 IC50) Synthesis->Biochemical Cellular Cellular Assays (pERK IC50, Proliferation IC50) Biochemical->Cellular ADME ADME/PK Studies (In vitro & In vivo) Cellular->ADME Efficacy In Vivo Efficacy (Xenograft Models) ADME->Efficacy SAR_Analysis SAR Analysis Efficacy->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Cycle

Caption: General workflow for the structure-activity relationship (SAR) studies of SHP2 inhibitors.

Detailed Experimental Protocols

SHP2 Biochemical Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against full-length human SHP2.

Materials:

  • Full-length recombinant human SHP2 protein

  • Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 5 mM DTT, 0.05% BSA

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay buffer.

  • To activate the full-length SHP2, pre-incubate the enzyme with the dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.

  • Add the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor and incubate for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value.

  • Monitor the fluorescence intensity kinetically for 10-20 minutes using a plate reader with excitation at 355 nm and emission at 460 nm.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular pERK Inhibition Assay (Western Blot)

Objective: To assess the effect of SHP2 inhibitors on the phosphorylation of ERK in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., KYSE520, Detroit-562)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound)

  • Growth factor (e.g., EGF or FGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 16-24 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 2 hours.

  • Stimulate the cells with a growth factor (e.g., 10 ng/mL FGF) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

  • Determine the IC50 values by plotting the percent inhibition of pERK phosphorylation against the logarithm of the inhibitor concentration.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Detroit-562 human pharyngeal carcinoma cells

  • Matrigel

  • This compound formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant Detroit-562 cells mixed with Matrigel into the flank of the mice.[1][2]

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[1]

  • Administer this compound orally (e.g., 20, 40, or 80 mg/kg, twice daily) or vehicle control for the duration of the study.[3]

  • Measure tumor volume and body weight twice weekly.[1]

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

  • Analyze the data to determine the effect of this compound on tumor growth inhibition.

Conclusion

The structure-activity relationship studies of the 6-amino-3-methylpyrimidinone series have led to the discovery of this compound, a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. The detailed SAR, coupled with favorable pharmacokinetic properties, has established this compound as a valuable tool for investigating the role of SHP2 in cancer and as a promising candidate for further clinical development. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and development of novel SHP2 inhibitors.

References

SHP394 Allosteric Binding Site on SHP2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently hyperactivated in human cancers. The discovery of allosteric inhibitors that stabilize SHP2 in its autoinhibited conformation has established it as a druggable target. SHP394 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. This guide provides an in-depth technical overview of the allosteric binding site of this compound on SHP2, including quantitative binding data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways and experimental workflows.

The SHP2 Allosteric Binding Site

SHP2's activity is regulated by an autoinhibitory mechanism where the N-terminal SH2 (N-SH2) domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1] Allosteric inhibitors like this compound bind to a "tunnel-like" pocket at the interface of the N-SH2, C-terminal SH2 (C-SH2), and the PTP domains.[2][3] This binding event acts as a molecular glue, stabilizing the closed, inactive conformation of SHP2 and preventing its activation.

Co-crystal structures of SHP2 in complex with allosteric inhibitors have revealed the key interacting residues within this pocket. While a structure with this compound itself is not publicly available, structures with close analogs like PB17-026-01 provide a detailed view of the binding interactions.[2] Key residues from all three domains contribute to the formation of this allosteric site.

Key Interacting Residues in the Allosteric Pocket:

  • N-SH2 Domain: Thr108, Glu110, Arg111[2][4]

  • C-SH2 Domain: Phe113[2][4]

  • PTP Domain: Thr253, Leu254, Glu250, Gln257, Pro491, Gln495[2][4]

The inhibitor typically forms a network of hydrogen bonds and hydrophobic interactions with these residues, locking the domains together and preventing the conformational change required for SHP2 activity.

Quantitative Data for SHP2 Allosteric Inhibitors

The potency and binding characteristics of SHP2 allosteric inhibitors are determined through various biochemical and cellular assays. The following tables summarize key quantitative data for this compound and other representative allosteric inhibitors.

Table 1: Biochemical Activity of SHP2 Allosteric Inhibitors

CompoundTargetAssay TypeSubstrateIC₅₀ (nM)Reference
This compound SHP2BiochemicalDiFMUP23
SHP099SHP2BiochemicalDiFMUP71
RMC-4550SHP2BiochemicalDiFMUP0.58[5]
IACS-13909SHP2BiochemicalDiFMUP4.3[6]
PB17-026-01SHP2BiochemicalDiFMUP38.9[2]

Table 2: Cellular Activity of SHP2 Allosteric Inhibitors

CompoundCell LineAssay TypeEC₅₀ (nM)Reference
SHP099HEK293TCellular Thermal Shift Assay290[7]
RMC-4550M-NFS-60pERK Inhibition4
IACS-13909KYSE-520pERK Inhibition13[6]

Table 3: Pharmacokinetic Properties of Oral Allosteric SHP2 Inhibitors

ParameterDescriptionThis compound (Representative Values)
Oral Bioavailability (%F) The fraction of an orally administered dose that reaches systemic circulation.Good oral bioavailability reported[5]
Half-life (t½) The time required for the drug concentration in the body to be reduced by half.Favorable for required dosing intervals
Cmax The maximum observed plasma concentration after drug administration.Dose-dependent increases observed
Tmax The time at which Cmax is reached.Consistent with oral absorption

Note: Specific pharmacokinetic values for this compound are not publicly disclosed but have been described as improved and efficacious in preclinical models.[5]

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathways

SHP2 is a critical node in multiple signaling pathways initiated by RTKs. Its inhibition by this compound blocks downstream signal propagation, primarily through the RAS-MAPK pathway.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 pY binding SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP GEF Activity SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation RAS_GTP RAS-GTP SHP2_active->RAS_GTP Promotes RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation This compound This compound This compound->SHP2_inactive Stabilizes

Figure 1. SHP2-mediated RAS-MAPK signaling and inhibition by this compound.
Experimental Workflows

The characterization of this compound involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Biochemical Biochemical Assay (DiFMUP Substrate) IC50 Determine IC₅₀ Biochemical->IC50 SPR Surface Plasmon Resonance (SPR) Kinetics Determine k_on, k_off, K_d SPR->Kinetics CETSA Cellular Thermal Shift Assay (CETSA) Target Confirm Target Engagement CETSA->Target pERK pERK Western Blot / AlphaLISA Pathway Confirm Pathway Inhibition pERK->Pathway

Figure 2. Workflow for the characterization of SHP2 allosteric inhibitors.

Detailed Experimental Protocols

SHP2 Biochemical Inhibition Assay

This protocol determines the in vitro inhibitory activity of compounds against full-length human SHP2 using a fluorogenic substrate.

Materials:

  • Recombinant full-length human SHP2 (wild-type)

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Activating Peptide: Dually phosphorylated peptide from insulin (B600854) receptor substrate 1 (IRS-1)

  • Test Compound (e.g., this compound)

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM.

  • Enzyme/Activator Preparation: Prepare a solution of SHP2 enzyme and the IRS-1 activating peptide in assay buffer. The final concentrations in the assay well should be optimized, but are typically around 0.5 nM for SHP2 and 1 µM for the IRS-1 peptide.[8]

  • Assay Plate Setup:

    • Using an acoustic liquid handler or manual pipetting, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well plate.

    • Add 10 µL of the SHP2/IRS-1 peptide solution to each well containing the compound.

    • Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution of DiFMUP substrate in assay buffer. The final concentration should be at or near the Km for SHP2 (typically ~100 µM).[9]

    • Add 10 µL of the DiFMUP solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence in a kinetic mode for 15-30 minutes at room temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

This protocol assesses the direct binding of an inhibitor to SHP2 in intact cells by measuring the thermal stabilization of the target protein.[7][10]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid encoding full-length SHP2 fused with a reporter tag (e.g., ePL tag for enzyme fragment complementation)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound (e.g., this compound)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer

  • Detection reagents (specific to the reporter tag system, e.g., chemiluminescent substrate)

  • 384-well PCR plates

  • Thermocycler with a gradient function

  • Luminometer

Procedure:

  • Cell Preparation:

    • Transfect HEK293T cells with the SHP2-reporter plasmid.

    • After 24-48 hours, harvest the cells and resuspend them in culture medium at a density of 1-2 x 10⁵ cells/mL.

  • Compound Treatment:

    • Dispense the test compound at various concentrations into a 384-well PCR plate. Include a vehicle control (e.g., DMSO).

    • Add 5 µL of the cell suspension to each well.

    • Incubate the plate for 1 hour at 37°C in a CO₂ incubator to allow for compound entry and target binding.

  • Thermal Challenge:

    • Place the PCR plate in a thermocycler.

    • To determine the optimal temperature, first run a temperature gradient (e.g., 48°C to 60°C) for 3 minutes.

    • For isothermal dose-response experiments, heat the entire plate at the predetermined optimal temperature (e.g., 55°C) for 3 minutes, followed by a cooling step to 25°C.[7]

  • Cell Lysis and Detection:

    • Add lysis buffer to each well and incubate according to the manufacturer's instructions to release soluble proteins.

    • Add the detection reagents for the reporter system. This typically involves an enzyme complementation step followed by the addition of a chemiluminescent substrate.

    • Incubate for the required time at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The signal is proportional to the amount of soluble, non-denatured SHP2-reporter protein.

    • For thermal profiles, plot the signal versus temperature. A shift in the melting curve in the presence of the compound indicates target stabilization.

    • For isothermal experiments, plot the signal versus the logarithm of the compound concentration and fit the data to determine the EC₅₀ value, which reflects target engagement in the cellular environment.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general framework for determining the binding kinetics (k_on, k_off) and affinity (K_d) of an inhibitor to SHP2.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5, streptavidin-coated)

  • Recombinant full-length human SHP2

  • Test Compound (analyte)

  • Running Buffer (e.g., HBS-EP+)

  • Immobilization reagents (for covalent coupling) or biotinylated ligand (for capture-based methods)

  • Regeneration solution (if required, e.g., low pH glycine)

Procedure:

  • Ligand Immobilization:

    • Immobilize recombinant SHP2 (the ligand) onto the sensor chip surface. This can be done via standard amine coupling to a CM5 chip or by capturing a biotinylated version of SHP2 on a streptavidin chip.

    • Aim for a low to moderate immobilization level (e.g., 2000-5000 RU) to minimize mass transport limitations.

    • A reference flow cell should be prepared (e.g., activated and blocked without ligand) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection (Kinetic Analysis):

    • Prepare a series of dilutions of the test compound (the analyte) in running buffer. The concentration range should typically span from 0.1x to 10x the expected K_d.

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Each injection consists of an association phase (analyte flows over the surface) followed by a dissociation phase (running buffer flows over the surface). Include a buffer-only (zero concentration) injection for double referencing.

  • Surface Regeneration (if necessary):

    • If the analyte does not fully dissociate, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Acquisition:

    • The SPR instrument records the binding response in Resonance Units (RU) over time, generating a sensorgram for each analyte concentration.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data.

    • Globally fit the processed sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting process will yield the association rate constant (k_on or k_a), the dissociation rate constant (k_off or k_d), and the equilibrium dissociation constant (K_d = k_off / k_on).

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its mechanism of action, which involves binding to a well-defined allosteric pocket at the interface of SHP2's functional domains, provides a highly selective means of inhibiting the RAS-MAPK pathway. The experimental protocols detailed in this guide provide a robust framework for identifying and characterizing novel SHP2 allosteric inhibitors, from initial biochemical screening to the confirmation of target engagement in a cellular context. A thorough understanding of the binding site, quantitative pharmacology, and relevant signaling pathways is essential for the continued development of this promising class of therapeutics.

References

SHP394: A Deep Dive into its Allosteric Inhibition of the RAS Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling cascades downstream of receptor tyrosine kinases (RTKs). Its pivotal role in activating the RAS/MAPK pathway has cemented its status as a high-value target in oncology. SHP394 is a potent and selective allosteric inhibitor of SHP2, demonstrating significant promise in preclinical studies. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its impact on the RAS signaling pathway. We will detail the quantitative parameters of its activity, provide comprehensive experimental protocols for its characterization, and visualize the intricate molecular interactions and experimental workflows through detailed diagrams.

Introduction: SHP2 as a Key Node in RAS Pathway Activation

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of cell proliferation, differentiation, and survival. Their activity is tightly controlled by a cycle of GTP-binding (active state) and GDP-binding (inactive state). Hyperactivation of the RAS pathway, often driven by mutations in RAS genes or upstream regulators, is a hallmark of many human cancers.

SHP2 plays a crucial, positive regulatory role in the activation of RAS. Upon stimulation of RTKs by growth factors, SHP2 is recruited to the plasma membrane. Here, it dephosphorylates specific tyrosine residues on scaffolding proteins, such as Gab1, and other signaling molecules. This dephosphorylation activity is essential for the recruitment and activation of the GRB2-SOS1 complex, which in turn facilitates the exchange of GDP for GTP on RAS, leading to its activation and subsequent downstream signaling through the RAF-MEK-ERK cascade.

Mechanism of Action of this compound: Allosteric Inhibition of SHP2

Unlike orthosteric inhibitors that target the active site of an enzyme, this compound is an allosteric inhibitor. It binds to a pocket at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding event stabilizes SHP2 in its auto-inhibited, closed conformation. In this conformation, the N-SH2 domain blocks the PTP catalytic site, preventing SHP2 from accessing its substrates. By locking SHP2 in this inactive state, this compound effectively prevents the dephosphorylation events necessary for RAS activation, thereby inhibiting the entire RAS/MAPK signaling cascade.[1]

Quantitative Data for this compound

The following tables summarize the key quantitative data characterizing the potency and activity of this compound.

Parameter Value Assay Conditions Reference
IC50 vs. SHP2 23 nMBiochemical assay[2](--INVALID-LINK--)

Table 1: Biochemical Potency of this compound against SHP2. This table presents the half-maximal inhibitory concentration (IC50) of this compound against purified SHP2 enzyme.

Cell Line Cancer Type IC50 Assay Reference
Detroit 562Pharynx Carcinoma1.38 µMCellTiter-Glo[2](--INVALID-LINK--)
KYSE-520Esophageal Squamous Cell Carcinoma0.297 µMCellTiter-Glo[2](--INVALID-LINK--)

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table shows the IC50 values of this compound in inhibiting the proliferation of different cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

SHP2 Biochemical Inhibition Assay (DiFMUP-based)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of SHP2 using a fluorogenic substrate.

Materials:

  • Recombinant human SHP2 protein

  • This compound (or other test compounds)

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.01% Tween-20

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer.

  • Add 5 µL of the diluted this compound solution to the wells of the 384-well plate. Include a DMSO-only control.

  • Add 10 µL of recombinant SHP2 protein (e.g., 2 nM final concentration) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

  • Initiate the enzymatic reaction by adding 5 µL of DiFMUP substrate (e.g., 100 µM final concentration) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at kinetic intervals (e.g., every 1-2 minutes) for 30-60 minutes at 30°C.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

RAS Activation Pulldown Assay

This assay measures the levels of active, GTP-bound RAS in cells treated with this compound.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 1 mM DTT, 5% glycerol, supplemented with protease and phosphatase inhibitors.

  • GST-Raf1-RBD (RAS Binding Domain) beads

  • Antibodies: anti-pan-RAS, anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, and appropriate secondary antibodies.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with desired concentrations of this compound for the indicated time. Include a vehicle control.

  • Lyse the cells in ice-cold Lysis Buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Normalize the protein concentration of the lysates.

  • Incubate an aliquot of the lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation to pull down GTP-bound RAS.

  • Wash the beads three times with Lysis Buffer.

  • Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.

  • Analyze the eluates and an aliquot of the total cell lysates by SDS-PAGE and Western blotting using an anti-pan-RAS antibody to detect active and total RAS levels, respectively.

  • Probe the total cell lysates with antibodies against pERK, total ERK, pAKT, and total AKT to assess downstream signaling.

Western Blotting for Downstream Signaling

This standard technique is used to assess the phosphorylation status of key proteins in the RAS pathway.

Materials:

  • Cell lysates prepared as described in the RAS Activation Pulldown Assay.

  • Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pAKT (Ser473), anti-AKT.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Separate proteins from the total cell lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

SHP2_RAS_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2 GRB2 RTK->GRB2 P SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GEF Activity RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->SOS1 Dephosphorylation of inhibitory sites This compound This compound This compound->SHP2_active Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation

Figure 1: this compound Mechanism of Action on the RAS Pathway. This diagram illustrates how this compound allosterically inhibits SHP2, preventing RAS activation and downstream signaling.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays SHP2_protein Recombinant SHP2 Fluorescence Measure Fluorescence SHP2_protein->Fluorescence SHP394_biochem This compound SHP394_biochem->Fluorescence DiFMUP DiFMUP Substrate DiFMUP->Fluorescence IC50_biochem Determine IC50 Fluorescence->IC50_biochem Cells Cancer Cells SHP394_cell Treat with this compound Cells->SHP394_cell Lysis Cell Lysis SHP394_cell->Lysis Pulldown RAS-GTP Pulldown Lysis->Pulldown Western Western Blot Lysis->Western Pulldown->Western Analysis Analyze RAS-GTP & pERK levels Western->Analysis

Figure 2: Experimental Workflow for this compound Characterization. This diagram outlines the key biochemical and cellular assays used to evaluate the activity and mechanism of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against RAS-driven cancers. Its allosteric mechanism of action provides a highly specific means of inhibiting SHP2, a critical upstream activator of the RAS pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate the therapeutic potential of this compound and other SHP2 inhibitors. Future studies will likely focus on elucidating the full spectrum of its anti-tumor activity, identifying predictive biomarkers for patient selection, and exploring rational combination strategies to overcome potential resistance mechanisms.

References

SHP394 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical validation of SHP394, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). The data and methodologies presented herein are crucial for understanding the mechanism of action and therapeutic potential of this compound in oncology.

Introduction to SHP2 and the Role of this compound

Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in various human cancers. Hyperactivation of the SHP2 pathway, through either genetic mutations or upstream signaling, can drive tumor cell proliferation, survival, and resistance to targeted therapies.

This compound is an orally bioavailable, allosteric inhibitor of SHP2. Unlike active-site inhibitors, this compound binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This stabilizes an autoinhibited conformation of SHP2, preventing its interaction with upstream activators and subsequent downstream signaling.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy in both biochemical and cellular contexts.

Table 1: In Vitro Potency of this compound
Assay TypeParameterValue
Biochemical AssayIC500.105 µM
Cellular Assay (KYSE-520 cells)pERK IC50Not explicitly quantified in the provided search results

Data synthesized from publicly available research.

Table 2: In Vivo Efficacy of this compound in a Detroit-562 Xenograft Model
Treatment GroupDosing RegimenMean Tumor Volume Change (%)
Vehicle-+ (Growth)
This compound20 mg/kg BIDDose-dependent reduction
This compound40 mg/kg BIDDose-dependent reduction
This compound80 mg/kg BID34% Regression

BID: Twice daily oral gavage. Data reflects a clear dose-dependent reduction in tumor volume, with the highest dose leading to tumor regression.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and common experimental workflows are provided below to enhance understanding.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Promotes GDP/GTP Exchange This compound This compound This compound->SHP2 Inhibits

SHP2 Signaling Pathway and this compound Inhibition.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-pERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conj.) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Western Blot Workflow for pERK Analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used in the validation of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-ERK

This protocol details the detection of phosphorylated ERK (pERK) to assess the impact of this compound on the MAPK signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pERK, 1:1000 dilution) overnight at 4°C. Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize pERK levels to total ERK and a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Study

This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., Detroit-562)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Dosing: Administer this compound or vehicle orally (e.g., via gavage) at the specified dose and schedule (e.g., 80 mg/kg, twice daily).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Analysis: Compare the tumor growth curves between the treatment and control groups to determine the percentage of tumor growth inhibition or regression.

Conclusion

The preclinical data for this compound strongly support its role as a potent and selective inhibitor of SHP2. Through robust inhibition of the RAS-MAPK signaling pathway, this compound demonstrates significant anti-proliferative effects in cancer cell lines and compelling anti-tumor efficacy in in vivo models. The methodologies outlined in this guide provide a framework for the continued investigation and validation of SHP2 inhibitors as a promising therapeutic strategy in oncology.

References

The Role of SHP2 Inhibition in Immune Response Modulation: A Technical Guide on SHP394 and a New Class of Immuno-Oncology Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src Homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical regulator at the intersection of oncogenic signaling and immune modulation. Its dual role in promoting tumor cell survival and suppressing anti-tumor immunity makes it a compelling target for cancer therapy. This technical guide provides an in-depth analysis of the mechanism of action of SHP2 inhibitors, with a focus on SHP394, and their role in reshaping the tumor microenvironment to elicit a robust anti-cancer immune response. We will delve into the preclinical data, experimental methodologies, and the key signaling pathways governed by SHP2, offering a comprehensive resource for professionals in the field.

Introduction to SHP2 and the Allosteric Inhibitor this compound

SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival.[1] It is a key downstream signaling molecule for multiple receptor tyrosine kinases (RTKs).[2] Dysregulation of SHP2 activity, often through activating mutations, is implicated in developmental disorders like Noonan syndrome and various malignancies, including leukemia, non-small cell lung cancer (NSCLC), and breast cancer.[2]

SHP2's function is not limited to cancer cell-intrinsic pathways; it is also a central node in regulating the immune response. It is involved in signaling downstream of immune checkpoint receptors like Programmed Death-1 (PD-1), thereby suppressing T-cell activation.[3][4] This multifaceted role makes SHP2 an attractive therapeutic target.

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[5][6] It targets the inactive conformation of SHP2, stabilizing it and preventing its activation.[3] this compound has demonstrated an IC50 of 23 nM and has shown efficacy in preclinical models, making it a significant tool for studying SHP2 function and a promising candidate for clinical development.[1][5]

Mechanism of Action and Role in Immune Signaling

SHP2 acts as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in cancer.[2] Beyond its role in tumor cell proliferation, SHP2 is a critical modulator of the immune system, influencing the function of T-cells, macrophages, and antigen-presenting cells (APCs).[2][6]

T-Cell Regulation and the PD-1 Pathway

SHP2 is a crucial downstream effector of the PD-1 signaling pathway.[7] Upon engagement of PD-1 by its ligand PD-L1, SHP2 is recruited to the receptor's cytoplasmic tail, where it becomes activated.[3] Activated SHP2 then dephosphorylates key components of the T-cell receptor (TCR) signaling complex, such as CD28 and ZAP70, dampening T-cell activation and leading to an exhausted phenotype.[8][9] By inhibiting SHP2, agents like this compound can block this immunosuppressive signal, thereby restoring T-cell function and enhancing anti-tumor immunity.[4] This provides a strong rationale for combining SHP2 inhibitors with immune checkpoint blockades like anti-PD-1 antibodies.[4]

Macrophage Polarization

Within the tumor microenvironment (TME), SHP2 is involved in the polarization of tumor-associated macrophages (TAMs).[10] Specifically, it is implicated in signaling downstream of colony-stimulating factor 1 receptor (CSF-1R), which promotes the differentiation of TAMs into an immunosuppressive M2-like phenotype.[10] These M2-like macrophages contribute to tumor progression and immune evasion. Inhibition of SHP2 can shift the balance towards a pro-inflammatory M1-like macrophage phenotype, further augmenting the anti-tumor immune response.[8]

Modulation of Key Signaling Pathways

SHP2 inhibition impacts several critical signaling pathways that are integral to both cancer cell survival and immune regulation:

  • RAS-ERK Pathway: SHP2 positively regulates the RAS-ERK pathway. Its inhibition leads to decreased proliferation and survival of cancer cells.[1][9]

  • JAK-STAT Pathway: SHP2 can have a dual role in the JAK-STAT pathway. It can negatively regulate this pathway by dephosphorylating STAT proteins, which can limit inflammation.[8] However, in some contexts, its inhibition can enhance IFN-γ sensitivity and immune activation.[8]

  • PI3K-AKT Pathway: SHP2 inhibition can also hinder the PI3K-AKT-mTOR signaling pathway, further contributing to the suppression of cancer cell growth and proliferation.[1][6]

Quantitative Data from Preclinical Studies

The efficacy of SHP2 inhibitors, including this compound, has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.

Compound Model Dose & Schedule Efficacy Outcome Reference
This compoundDetroit-562 Mouse Model80 mg/kg, oral gavage, twice daily34% tumor regression[3][5]
SHP099CT-26 Colon Cancer Xenograft (Immunocompetent mice)Not SpecifiedSignificantly decreased tumor burden[4]
SHP099KYSE520 Esophageal Squamous Cell Carcinoma Xenograft75 mg/kg/dayNear total tumor control[11]
RMC-4550RPMI-8226 Multiple Myeloma Xenograft30 mg/kg, dailyReduction in tumor size, growth, and weight
SHP099 + anti-PD-1MC-38 Colon Cancer ModelNot SpecifiedSignificantly smaller tumors compared to monotherapy[4]
Compound Model System Measurement Result Reference
SHP099Multiple Myeloma CellsProtein ExpressionDownregulation of p-ERK
RMC-4550Multiple Myeloma Xenograft TumorsProtein ExpressionDecreased p-SHP2 and p-ERK levels
SHP099KYSE520 Tumor XenograftspERK levels50-70% reduction when unbound plasma concentrations exceeded the in vitro cellular PD IC50
SHP2 InhibitionCT-26 Tumor-bearing miceImmune Cell InfiltrationIncreased number of IFN-γ+ CD8+ T-cells in tumors[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols based on the cited literature.

In Vivo Xenograft Efficacy Studies
  • Animal Models: Immunocompromised (e.g., nude mice) or immunocompetent (e.g., Balb/c) mice are used, depending on the study's focus on tumor-intrinsic effects versus immune modulation.[4] For patient-derived xenograft (PDX) models, NOD/SCID/IL-2Rγ−/− (NSG) mice are often utilized.[11]

  • Cell Line Implantation: A specified number of cancer cells (e.g., RPMI-8226) are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to become palpable before the initiation of treatment. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.

  • Drug Administration: SHP2 inhibitors like this compound or SHP099 are typically formulated in a vehicle such as 0.6% hydroxypropyl methylcellulose, 0.4% Tween80, and 0.9% saline.[11] Administration is performed via oral gavage at specified doses and schedules (e.g., 75 mg/kg, once daily, 6 days per week).[11]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunoblotting, immunohistochemistry).

Immunoblotting for Pharmacodynamic Analysis
  • Protein Extraction: Tumor tissues or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-SHP2, SHP2, p-ERK, ERK, β-actin) overnight at 4°C.

  • Detection: After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Visualizing the Core Mechanisms

Diagrams are essential for illustrating complex biological pathways and experimental designs. The following are generated using the DOT language for Graphviz.

SHP2_RAS_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->SOS1 activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound (Inhibitor) This compound->SHP2 SHP2_PD1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 Receptor PDL1->PD1 binds SHP2 SHP2 PD1->SHP2 recruits and activates TCR_Signaling TCR Signaling (e.g., CD28, ZAP70) SHP2->TCR_Signaling dephosphorylates and inhibits T_Cell_Activation T-Cell Activation TCR_Signaling->T_Cell_Activation This compound This compound (Inhibitor) This compound->SHP2 Experimental_Workflow start Subcutaneous injection of tumor cells into mice tumor_growth Allow tumors to become palpable start->tumor_growth randomization Randomize mice into treatment groups (Vehicle, this compound) tumor_growth->randomization treatment Daily oral gavage for specified duration randomization->treatment measurement Measure tumor volume (e.g., 2x per week) treatment->measurement measurement->treatment continue treatment endpoint Endpoint: Tumor excision, weighing, and tissue analysis measurement->endpoint at study conclusion

References

SHP394: A Potent and Selective Chemical Probe for Elucidating SHP2 Phosphatase Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] As a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 is implicated in regulating cell growth, differentiation, and survival.[1][3] Dysregulation of SHP2 activity is associated with the pathogenesis of developmental disorders and various cancers, making it a compelling therapeutic target.[2] SHP394 has emerged as a potent, selective, and orally bioavailable allosteric inhibitor of SHP2, serving as an invaluable chemical probe to investigate the multifaceted roles of this phosphatase in health and disease.[4][5][6] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use.

Data Presentation: Quantitative Activity and Pharmacokinetics of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic parameters.

Parameter Value Description Reference(s)
Biochemical IC50 23 nMHalf-maximal inhibitory concentration against full-length SHP2 protein in a biochemical assay.[4][7][8]
Cell Line Parameter Value Description Reference(s)
Detroit 562Antiproliferation IC501.38 µMHalf-maximal inhibitory concentration for antiproliferative activity after 24 hours of treatment.[7]
KYSE-520Antiproliferation IC500.297 µMHalf-maximal inhibitory concentration for antiproliferative activity measured on day 5 after treatment.[7]
Parameter Species Dose Value Metric Reference(s)
Oral Administration Mouse20, 40, 80 mg/kg BIDDose-dependent reduction in tumor volumeEfficacy[5]
Oral Administration Mouse80 mg/kg BID34% tumor regressionEfficacy[5]

Signaling Pathways and Mechanism of Action

This compound is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[9][10] This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.[9][10] The primary consequence of SHP2 inhibition by this compound is the suppression of the RAS-ERK signaling pathway.[5]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruitment SHP2 SHP2 RTK->SHP2 Activation RAS RAS GRB2_SOS->RAS Activation SHP2->RAS Promotes Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation This compound This compound This compound->SHP2 Allosteric Inhibition SHP394_Discovery_Workflow Start Lead Identification (e.g., SHP099) Optimization Structure-Activity Relationship (SAR) & Scaffold Morphing Start->Optimization Biochemical Biochemical Assay (SHP2 IC50) Optimization->Biochemical Cellular Cellular Assays (p-ERK, Proliferation) Biochemical->Cellular PK Pharmacokinetic Profiling Cellular->PK InVivo In Vivo Efficacy (Xenograft Models) PK->InVivo End This compound (Chemical Probe) InVivo->End

References

preclinical pharmacology of SHP394

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Pharmacology of SHP394

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical node in multiple receptor tyrosine kinase (RTK) signaling pathways, SHP2 has emerged as a key target in oncology. This compound locks the SHP2 protein in a closed, auto-inhibited conformation, preventing its catalytic activity. Preclinical data demonstrates that this inhibition leads to the suppression of the RAS-ERK signaling cascade, resulting in dose-dependent anti-tumor activity in various cancer models. This document provides a comprehensive overview of the , including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Core Mechanism of Action

This compound is an allosteric inhibitor that targets the protein tyrosine phosphatase SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of numerous growth factors and cytokines.[1] It is a key positive regulator of the RAS/extracellular signal-regulated kinase (ERK) signaling pathway, a cascade vital for cell proliferation, survival, and differentiation.[2]

Unlike active site inhibitors, this compound binds to a tunnel-like allosteric site formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in its inactive, auto-inhibited conformation. In this state, the N-SH2 domain blocks the PTP catalytic site, preventing it from dephosphorylating its substrates and activating downstream signaling. The primary consequence of this compound-mediated SHP2 inhibition is the blockade of the RAS-ERK and AKT signaling pathways.[2]

Signaling Pathway

SHP2 acts as a central hub, integrating signals from RTKs to activate the RAS-ERK cascade. Upon RTK activation, SHP2 is recruited to the plasma membrane, where it dephosphorylates specific substrates, leading to the activation of RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell growth and survival. This compound's allosteric inhibition of SHP2 effectively shuts down this entire pathway.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent reagent step step output output SHP2 Recombinant SHP2 Enzyme Incubate1 1. Pre-incubate SHP2 with this compound SHP2->Incubate1 This compound This compound Serial Dilutions This compound->Incubate1 Substrate Phosphopeptide Substrate Incubate2 2. Add Substrate & Incubate Substrate->Incubate2 Incubate1->Incubate2 Measure 3. Measure Signal (Fluorescence/ Absorbance) Incubate2->Measure Calculate 4. Calculate IC50 Measure->Calculate Result Potency (IC50) Calculate->Result Xenograft_Workflow phase phase action action endpoint endpoint A 1. Cell Implantation (e.g., Detroit-562 cells in immunocompromised mice) B 2. Tumor Growth (to ~150 mm³) A->B C 3. Randomization (Vehicle & this compound groups) B->C D 4. Treatment Period (Oral Gavage, BID) C->D E 5. Monitoring (Tumor Volume, Body Weight) D->E Repeated Measurements E->D F 6. Endpoint Analysis (Tumor Growth Inhibition, Pharmacodynamics) E->F

References

Methodological & Application

Application Notes and Protocols for SHP2 Inhibitor In Vivo Mouse Model Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse model experiments to evaluate the efficacy of SHP2 inhibitors, such as SHP394. The information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Introduction to SHP2 Inhibition

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation. It is a key component of the RAS-mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is frequently dysregulated in various human cancers.[1][2] SHP2 acts as a central node in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[3][4] Consequently, aberrant SHP2 activation can lead to sustained proliferation and survival of cancer cells. The development of allosteric SHP2 inhibitors, which lock the protein in an inactive conformation, has emerged as a promising therapeutic strategy for a wide range of malignancies.[1][5]

Key Signaling Pathway

SHP2 is a critical mediator of signaling from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to this complex and, upon activation, dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK/ERK cascade. Inhibition of SHP2 blocks this signal transmission, thereby inhibiting cancer cell proliferation and survival.

SHP2_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS recruits SHP2 SHP2 Grb2_SOS->SHP2 activates RAS RAS SHP2->RAS activates This compound This compound (SHP2 Inhibitor) This compound->SHP2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., KYSE-520) start->cell_culture tumor_inoculation 2. Tumor Cell Inoculation (Subcutaneous injection into mice) cell_culture->tumor_inoculation tumor_growth 3. Tumor Growth Monitoring (Wait for palpable tumors, e.g., ~250 mm³) tumor_inoculation->tumor_growth randomization 4. Randomization (Divide mice into treatment and control groups) tumor_growth->randomization treatment 5. Treatment Administration (e.g., this compound or Vehicle) randomization->treatment monitoring 6. Monitoring (Tumor volume and body weight measurements) treatment->monitoring endpoint 7. Endpoint Analysis (Tumor excision, weighing, and further analysis) monitoring->endpoint finish Finish endpoint->finish

References

Application Notes and Protocols for SHP394 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of SHP394, a potent and selective allosteric inhibitor of SH2 domain-containing protein tyrosine phosphatase-2 (SHP2), in preclinical xenograft models. The following sections detail the dosage and administration of this compound, along with comprehensive protocols for both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Introduction

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-RAF-MEK-ERK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer, promoting cell growth, survival, and proliferation.[1][3][4] this compound is an orally active, selective inhibitor of SHP2 that has demonstrated dose-dependent anti-tumor activity in preclinical models.[1]

Quantitative Data Summary

The following table summarizes the reported dosage and efficacy of this compound in a xenograft model.

CompoundDosage and AdministrationXenograft ModelEfficacyReference
This compound20, 40, and 80 mg/kg, twice daily (BID), oral gavageNot specifiedDose-dependent reduction in tumor volume[1]
This compound80 mg/kg, twice daily (BID), oral gavageNot specified34% tumor regression[1]

Signaling Pathway

SHP2 is a critical node in multiple signaling cascades. Inhibition of SHP2 by this compound blocks downstream signaling, leading to reduced cell proliferation and survival.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation PD1 PD-1 PD1->SHP2 Recruitment GRB2_SOS GRB2/SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SHP2->GRB2_SOS This compound This compound This compound->SHP2 Inhibition

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for establishing xenograft models and administering this compound are provided below. These protocols are based on established practices in the field.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model

This protocol describes the generation of tumors from cultured human cancer cell lines in immunodeficient mice.

Materials:

  • Human cancer cell line of interest

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Matrix (or similar basement membrane extract)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or 5% DMSO in corn oil)

  • Gavage needles (20-22 gauge)

  • Calipers

Workflow:

CDX_Workflow A 1. Cell Culture (Exponential Growth) B 2. Cell Harvest & Resuspension A->B C 3. Subcutaneous Injection B->C D 4. Tumor Growth Monitoring C->D E 5. This compound Administration D->E F 6. Tumor Volume Measurement E->F G 7. Data Analysis F->G

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Procedure:

  • Cell Preparation:

    • Culture the chosen human cancer cell line under standard conditions until cells reach 70-80% confluency.

    • Harvest the cells by trypsinization, wash with PBS, and perform a cell count.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. Begin monitoring tumor size 3-4 days post-injection.

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each treatment day, prepare the final dosing solution by diluting the stock in the chosen vehicle (e.g., 0.5% CMC or corn oil) to achieve the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, the dose is 0.4 mg).

    • Administer the prepared this compound formulation or vehicle control to the respective groups via oral gavage at the specified dose (e.g., 20, 40, or 80 mg/kg) and frequency (e.g., twice daily).

  • Efficacy Evaluation:

    • Continue to measure tumor volumes 2-3 times per week throughout the study.

    • Monitor animal body weight and overall health status regularly.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment of tumors directly from patient tumor tissue in immunodeficient mice.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Transport medium (e.g., DMEM with antibiotics)

  • Sterile surgical instruments

  • 6-8 week old severely immunodeficient mice (e.g., NSG)

  • This compound and vehicle

  • Gavage needles and calipers

Workflow:

PDX_Workflow A 1. Patient Tumor Tissue Acquisition B 2. Tissue Processing & Implantation A->B C 3. P0 Tumor Growth & Expansion (P1, P2) B->C D 4. Cohort Generation C->D E 5. This compound Administration D->E F 6. Tumor Volume Measurement E->F G 7. Data Analysis F->G

Caption: Workflow for a patient-derived xenograft (PDX) study.

Procedure:

  • Tissue Acquisition and Processing:

    • Obtain fresh tumor tissue from a patient biopsy or surgical resection under sterile conditions and place it in transport medium on ice.

    • In a sterile environment, wash the tissue with cold PBS containing antibiotics.

    • Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

  • Tumor Implantation (P0 Generation):

    • Anesthetize the NSG mice.

    • Make a small incision on the flank of the mouse and create a subcutaneous pocket.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth and Expansion:

    • Monitor the mice for tumor growth. This initial growth (P0) can take several weeks to months.

    • When the P0 tumor reaches a size of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.

    • A portion of the tumor can be cryopreserved for future use, and the remainder can be passaged into new cohorts of mice (P1, P2, etc.) to expand the model.

  • Cohort Generation and Treatment:

    • Once a sufficient number of mice with established tumors (from the same passage) are available, randomize them into treatment and control groups when tumors reach 100-150 mm³.

    • Prepare and administer this compound as described in the CDX protocol (Protocol 1, steps 4 and 5).

  • Efficacy Evaluation:

    • Monitor tumor growth, body weight, and animal health as described for the CDX model.

    • At the study endpoint, collect tumors for further analysis.

Conclusion

These protocols provide a framework for evaluating the in vivo efficacy of this compound in xenograft models. Adherence to best practices in animal handling, tumor implantation, and drug administration is crucial for obtaining reliable and reproducible data. Researchers should adapt these protocols as needed based on the specific cancer type and experimental goals, always in accordance with institutional guidelines for animal welfare.

References

Application Notes and Protocols: Cell-Based Assay for Determining SHP394 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][2] It is a key component of the RAS-ERK signaling pathway, which is essential for cell survival and proliferation.[1][3] Aberrant SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[2][3] Consequently, SHP2 has emerged as a promising therapeutic target in oncology.[4]

SHP394 is a novel allosteric inhibitor of SHP2, designed to stabilize the enzyme in its inactive, auto-inhibited conformation. This mechanism of action offers high selectivity and potency.[3] This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound, focusing on target engagement and downstream signaling effects.

Signaling Pathway Overview

SHP2 acts as a central node in signal transduction downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for adaptor proteins like Grb2-associated binder 1 (Gab1). SHP2 is then recruited to these phosphorylated adaptors, leading to its activation. Activated SHP2 dephosphorylates specific substrates, a crucial step for the activation of the Ras-Raf-MEK-ERK cascade, which ultimately promotes cell proliferation and survival.[1][5][6] Allosteric inhibitors like this compound lock SHP2 in its inactive state, thereby blocking this signaling cascade.

Caption: SHP2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms the direct binding of this compound to SHP2 within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[1][7]

Materials:

  • HEK293T cells[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)[8]

  • This compound

  • DMSO (vehicle control)

  • 384-well PCR plates[8]

  • Lysis buffer with protease inhibitors

  • Antibodies: anti-SHP2, anti-GAPDH (loading control)

  • Western blot reagents

Protocol:

  • Cell Culture: Culture HEK293T cells to 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or DMSO for 1 hour at 37°C.[8]

  • Heat Shock: Aliquot the cell suspension into a 384-well PCR plate. Heat the plate across a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by 3 minutes at room temperature.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the plate to pellet precipitated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble SHP2 by Western blotting. Use GAPDH as a loading control.

  • Data Analysis: Quantify the band intensities. An increase in the amount of soluble SHP2 at higher temperatures in this compound-treated cells compared to the vehicle control indicates target engagement.

p-ERK Inhibition Assay

This assay measures the functional consequence of SHP2 inhibition by quantifying the phosphorylation of its downstream effector, ERK.[5][10]

Materials:

  • Cancer cell line with RTK pathway activation (e.g., HNSCC cell line SCC-9)[11]

  • Serum-free medium

  • Growth factor (e.g., EGF)

  • This compound

  • DMSO

  • 96-well plates

  • Antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • Western blot or ELISA reagents

Protocol:

  • Cell Plating and Starvation: Seed cells in 96-well plates and grow to 80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose range of this compound or DMSO for 2 hours.

  • Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10 minutes to induce ERK phosphorylation.[6]

  • Lysis and Analysis: Lyse the cells and determine the levels of phosphorylated ERK (p-ERK) and total ERK using Western blot or a sandwich ELISA.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. Calculate the IC50 value for p-ERK inhibition by plotting the normalized p-ERK levels against the logarithm of this compound concentration.

Cell Viability/Proliferation Assay

This assay assesses the overall effect of this compound on cancer cell growth and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® or Crystal Violet)[11]

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a low density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Measurement: Measure cell viability according to the manufacturer's protocol for the chosen reagent.

  • Data Analysis: Normalize the data to the DMSO-treated control wells. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_target_engagement Target Engagement cluster_pathway_inhibition Pathway Inhibition cluster_phenotypic_effect Phenotypic Effect cluster_data_analysis Data Analysis A1 Culture HEK293T Cells A2 Treat with this compound / DMSO A1->A2 A3 Apply Heat Gradient A2->A3 A4 Lyse & Separate Soluble Proteins A3->A4 A5 Western Blot for SHP2 A4->A5 D1 Target Stabilization A5->D1 B1 Seed & Starve Cancer Cells B2 Pre-treat with this compound B1->B2 B3 Stimulate with Growth Factor B2->B3 B4 Lyse Cells B3->B4 B5 Measure p-ERK / Total ERK B4->B5 D2 IC50 Calculation B5->D2 C1 Seed Cancer Cells C2 Treat with this compound Dose Range C1->C2 C3 Incubate for 72-96h C2->C3 C4 Measure Cell Viability C3->C4 D3 GI50 Calculation C4->D3

Caption: Workflow for this compound Efficacy Testing.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

This compound Conc. (µM) Temperature (°C) for 50% SHP2 Precipitation (Tm) ΔTm (°C) vs. Vehicle
0 (Vehicle) 48.5 0
0.1 50.2 +1.7
1 54.8 +6.3

| 10 | 58.1 | +9.6 |

Table 2: Inhibition of ERK Phosphorylation

Cell Line This compound IC50 (nM) for p-ERK Inhibition
SCC-9 85
KYSE-520 110

| PANC-1 | 95 |

Table 3: Anti-proliferative Activity

Cell Line This compound GI50 (nM)
SCC-9 150
KYSE-520 210

| PANC-1 | 180 |

Conclusion

The described cell-based assays provide a comprehensive framework for evaluating the efficacy of the novel SHP2 inhibitor, this compound. By confirming direct target engagement in cells, quantifying the inhibition of the downstream RAS-ERK pathway, and measuring the impact on cancer cell proliferation, researchers can effectively characterize the potency and cellular activity of this compound. These protocols are essential for the preclinical assessment and further development of this compound as a potential anti-cancer therapeutic.

References

Application Notes and Protocols: Detection of p-ERK Inhibition by SHP099 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] The phosphorylation of Extracellular signal-regulated kinase (ERK1/2) at specific residues (Threonine 202/Tyrosine 204 for ERK1 and Threonine 185/Tyrosine 187 for ERK2) is a pivotal event indicating pathway activation.[2] SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a key transducer of signals from receptor tyrosine kinases to downstream pathways, most notably the Ras-ERK cascade.[3]

SHP099 is a potent and selective allosteric inhibitor of SHP2.[3] It stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its catalytic activity.[3][4] This inhibition leads to a downstream suppression of the Ras-ERK signaling pathway, resulting in decreased levels of phosphorylated ERK (p-ERK).[3][5] Consequently, Western blotting for p-ERK is a reliable method to quantify the inhibitory effect of SHP099 on the SHP2 signaling pathway.[6] This document provides a detailed protocol for treating cells with SHP099 and subsequently performing a Western blot to measure the levels of p-ERK.

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the SHP2-mediated activation of the ERK pathway and the point of inhibition by SHP099. Growth factor binding to a receptor tyrosine kinase (RTK) leads to SHP2 recruitment and activation. SHP2 then dephosphorylates specific substrates, which ultimately activates the Ras-Raf-MEK-ERK cascade, leading to the phosphorylation of ERK. SHP099 allosterically inhibits SHP2, breaking this signaling chain and reducing p-ERK levels.

SHP2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Ras Ras SHP2_active->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK Total ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates SHP099 SHP099 SHP099->SHP2_inactive Stabilizes in inactive state Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

SHP2 signaling pathway and point of inhibition by SHP099.

Data Presentation

Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between treatment groups. Densitometry should be used to quantify band intensities. The p-ERK signal must be normalized to the total ERK signal for each sample to account for variations in protein loading.[2] The final data can be presented as a ratio of p-ERK to total ERK, normalized to the vehicle control.

Table 1: Inhibitory Concentrations of SHP099

TargetIC₅₀ ValueNotes
SHP2 (enzymatic assay)70 nM - 71 nMPotent direct inhibition of SHP2 phosphatase activity.[6]
MV4-11 cells0.32 µMInhibition of cancer cell growth.[5][6]
TF-1 cells1.73 µMInhibition of cancer cell growth.[5][6]
KYSE-520 cells (p-ERK1/2)~240 nMHalf-maximal effective concentration for p-ERK1/2 inhibition.[6]

Table 2: Representative Quantitative Western Blot Data

This table illustrates how to present densitometry data from a dose-response experiment with SHP099.

Treatment Groupp-ERK / Total ERK Ratio (Normalized to Control)Standard DeviationP-value vs. Control
Vehicle Control (DMSO)1.00± 0.11-
SHP099 (1 µM)0.58± 0.08< 0.05
SHP099 (5 µM)0.25± 0.06< 0.01
SHP099 (10 µM)0.10± 0.04< 0.001

Experimental Protocols

This section provides a detailed methodology for assessing p-ERK levels following SHP099 treatment.

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines (e.g., KYSE-520, MV4-11, or other lines with an active Ras-ERK pathway).[6]

  • SHP099 Inhibitor: Stock solution prepared in DMSO.

  • Cell Culture Media: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer or a specialized phospho-protein lysis buffer.[7][8] It is crucial that the lysis buffer is freshly supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of proteins.[2][7]

    • Example Lysis Buffer: 50 mM Tris-HCl (pH 7.8), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.[9]

  • Protein Assay Reagent: (e.g., BCA or Bradford assay kit).

  • SDS-PAGE Buffers: (e.g., Laemmli sample buffer, running buffer, transfer buffer).

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[2][7][10]

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., Cell Signaling Technology #9101). Recommended dilution: 1:1000 - 1:2000.[11][12]

    • Mouse or Rabbit anti-total ERK1/2 antibody (e.g., Cell Signaling Technology #4695). Recommended dilution: 1:1000.[11][12]

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Stripping Buffer: (For re-probing membranes) e.g., 200 mM Glycine, 0.1% SDS, 1% Tween 20, pH 2.2.[13]

  • Chemiluminescent Substrate: (e.g., ECL).

  • Imaging System: (e.g., ChemiDoc or X-ray film).

Experimental Workflow

The workflow for the Western blot analysis is depicted below.

WB_Workflow A 1. Cell Culture & Seeding B 2. SHP099 Treatment (e.g., 0, 1, 5, 10 µM for 2-24h) A->B C 3. Cell Lysis (Ice-cold PBS wash, add lysis buffer with inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE (Load 20-30 µg protein/lane) D->E F 6. Protein Transfer (Transfer to PVDF membrane) E->F G 7. Blocking (5% BSA in TBST for 1h) F->G H 8. Primary Antibody Incubation (p-ERK) (Overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated anti-rabbit, 1h at RT) H->I J 10. Detection (ECL substrate and imaging) I->J K 11. Stripping & Re-probing J->K Optional, for re-probing N 14. Data Analysis (Densitometry, Normalize p-ERK to Total ERK) J->N L 12. Primary Antibody Incubation (Total ERK) (Overnight at 4°C) K->L M 13. Secondary & Detection L->M M->N

Experimental workflow for Western blot analysis.
Step-by-Step Protocol

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

    • The next day, replace the medium with fresh medium containing the desired concentrations of SHP099 (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO).[6]

    • Incubate for the desired time period (e.g., 2, 6, or 24 hours). Note that p-ERK inhibition can be transient, with rebound sometimes observed at later time points.[14][15]

  • Cell Lysis and Protein Extraction:

    • Place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.[6]

    • Add 100-150 µL of ice-cold lysis buffer (freshly supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

    • Normalize the concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.[2]

    • Run the gel at 100-120 V until the dye front reaches the bottom.[13]

    • Transfer the separated proteins to a PVDF membrane according to standard protocols.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]

    • The next day, wash the membrane three times for 10 minutes each with TBST.[2]

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted in 5% BSA/TBST) for 1 hour at room temperature.[2]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and capture the signal using an imaging system or X-ray film.

  • Stripping and Re-probing for Total ERK:

    • To normalize the p-ERK signal, the membrane must be stripped and re-probed for total ERK.[13]

    • Wash the membrane in TBST.

    • Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.[13]

    • Wash the membrane thoroughly with TBST (3 x 10 minutes).

    • Block the membrane again with 5% BSA in TBST for 1 hour.[2]

    • Incubate with the primary antibody for total ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Repeat the secondary antibody and detection steps as described above.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).

    • For each sample, calculate the ratio of the p-ERK signal to the total ERK signal.

    • Normalize these ratios to the vehicle control group to determine the fold change in p-ERK levels.

References

Application Notes and Protocols for Measuring DUSP6 Expression Following SHP394 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for measuring the expression of Dual Specificity Phosphatase 6 (DUSP6) in response to treatment with SHP394, a potent and selective allosteric inhibitor of SH2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway downstream of various receptor tyrosine kinases (RTKs).[3][4][5] Dysregulation of the SHP2-MAPK pathway is implicated in various cancers.[3][4] this compound and similar SHP2 inhibitors function by stabilizing SHP2 in an inactive conformation, thereby blocking downstream signaling.[6][7]

DUSP6, also known as MAPK phosphatase 3 (MKP3), is a key negative regulator of the MAPK pathway, specifically dephosphorylating and inactivating ERK1/2.[8] The expression of DUSP6 itself is induced by ERK signaling, forming a negative feedback loop.[9][10][11] Therefore, inhibition of SHP2 by this compound is expected to decrease ERK1/2 phosphorylation, leading to a subsequent reduction in DUSP6 mRNA and protein expression.[12][13] Monitoring DUSP6 expression serves as a reliable pharmacodynamic biomarker for assessing the biological activity of SHP2 inhibitors like this compound.

Signaling Pathway

The diagram below illustrates the signaling pathway from Receptor Tyrosine Kinases (RTKs) to the regulation of DUSP6 expression and how this compound intervenes.

SHP2_DUSP6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2 SHP2 RTK->SHP2 GRB2 GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->GRB2 This compound This compound This compound->SHP2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK P ETS1 ETS1 pERK->ETS1 DUSP6_protein DUSP6 Protein DUSP6_protein->pERK Dephosphorylation DUSP6_gene DUSP6 Gene ETS1->DUSP6_gene Transcription DUSP6_mRNA DUSP6 mRNA DUSP6_gene->DUSP6_mRNA Transcription DUSP6_mRNA->DUSP6_protein Translation

Caption: SHP2 signaling pathway leading to DUSP6 expression and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for measuring DUSP6 expression following this compound treatment.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line with RTK activation) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment harvest Cell Harvest treatment->harvest split Sample Processing harvest->split rna_extraction RNA Extraction split->rna_extraction protein_lysis Protein Lysis split->protein_lysis qpcr RT-qPCR for DUSP6 mRNA rna_extraction->qpcr western_blot Western Blot for DUSP6 Protein protein_lysis->western_blot data_analysis Data Analysis and Visualization qpcr->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for measuring DUSP6 expression after this compound treatment.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from qPCR and Western blot experiments.

Table 1: Relative DUSP6 mRNA Expression (RT-qPCR)

Treatment GroupConcentration (µM)Time (hours)Fold Change in DUSP6 mRNA (vs. Vehicle)Standard Deviationp-value
Vehicle (DMSO)0241.0± 0.12-
This compound0.124ValueValueValue
This compound124ValueValueValue
This compound1024ValueValueValue
This compound16ValueValueValue
This compound112ValueValueValue
This compound148ValueValueValue

Table 2: Relative DUSP6 Protein Expression (Western Blot Quantification)

Treatment GroupConcentration (µM)Time (hours)DUSP6/Loading Control Ratio (Normalized to Vehicle)Standard Deviationp-value
Vehicle (DMSO)0241.0± 0.15-
This compound0.124ValueValueValue
This compound124ValueValueValue
This compound1024ValueValueValue
This compound112ValueValueValue
This compound124ValueValueValue
This compound148ValueValueValue

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • Cancer cell line with known RTK-driven MAPK pathway activation (e.g., lung, breast, or gastrointestinal cancer cell lines).

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (or a similar SHP2 inhibitor like SHP099).

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor.

  • 6-well or 12-well tissue culture plates.

Protocol:

  • Seed the cells in tissue culture plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle (DMSO) control.

  • Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

RNA Extraction and Quantitative Real-Time PCR (RT-qPCR) for DUSP6 mRNA

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green qPCR master mix.[14]

  • qPCR primers for human or mouse DUSP6 and a reference gene (e.g., GAPDH, ACTB).[14][15][16]

  • qPCR instrument.

Protocol:

  • After treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the well and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction in triplicate for each sample and primer set using SYBR Green master mix. A typical reaction includes master mix, forward and reverse primers, cDNA, and nuclease-free water.

  • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in DUSP6 mRNA expression, normalized to the reference gene and the vehicle control.[15]

Protein Extraction and Western Blotting for DUSP6 Protein

Materials:

  • RIPA buffer or similar lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-DUSP6[8][17][18] and a loading control antibody (e.g., anti-GAPDH, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Protocol:

  • Following treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary anti-DUSP6 antibody overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the DUSP6 band intensity to the loading control and then to the vehicle-treated control to determine the relative protein expression.

References

Application Notes and Protocols: In Vitro Efficacy of SHP2 Inhibitor SHP394 in Combination with EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of combining SHP2 inhibitors, such as SHP394 and its analogs (e.g., SHP099, TNO155, IACS-13909), with EGFR tyrosine kinase inhibitors (TKIs). The combination has demonstrated synergistic anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines, particularly those with acquired resistance to EGFR inhibitors.[1][2][3][4] This document outlines the underlying signaling pathways, presents key quantitative data from preclinical studies, and provides detailed protocols for relevant in vitro experiments.

Introduction

The Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade downstream of multiple receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR).[2][5] In many cancers, acquired resistance to EGFR inhibitors limits their long-term efficacy.[2][5] This resistance can be mediated by EGFR-dependent mechanisms, such as secondary mutations (e.g., T790M, C797S), or by EGFR-independent activation of bypass signaling pathways that reactivate MAPK signaling.[2][3][5]

SHP2 inhibition has emerged as a promising strategy to overcome resistance to EGFR inhibitors.[1][2] By blocking SHP2, the reactivation of the MAPK/ERK pathway is attenuated, leading to enhanced tumor cell growth inhibition when combined with an EGFR TKI.[1][6][7] Preclinical in vitro studies have consistently shown that combining a SHP2 inhibitor with an EGFR inhibitor results in synergistic suppression of cancer cell proliferation.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from in vitro studies assessing the combination of SHP2 inhibitors and EGFR inhibitors in various NSCLC cell lines.

Table 1: Synergistic Anti-proliferative Effects of SHP2 and EGFR Inhibitor Combinations

Cell LineEGFR Mutation StatusSHP2 InhibitorEGFR InhibitorCombination EffectReference
NCI-H1975L858R, T790MIACS-13909Osimertinib (B560133)Potent suppression of tumor cell proliferation[2]
NCI-H1975 CSL858R, T790M, C797SIACS-13909OsimertinibReduced sensitivity to osimertinib alone, combination potently suppressed proliferation[2]
PC-14EGFR exon 19 deletionTNO155NazartinibSynergistic anti-proliferative effects[3]
NCI-H1975L858R, T790MTNO155NazartinibSynergistic anti-proliferative effects[3]
HCC827EGFR exon 19 deletionTNO155GefitinibEnhanced suppression of downstream signaling[3]
H1975L858R, T790MII-B08-Growth inhibition and reduced ERK1/2 activation[7]

Table 2: Comparison of Combination Therapy Efficacy

Cell LineEGFR Mutation StatusCombination 1Combination 2OutcomeReference
EGFR-mutant NSCLCNot SpecifiedOsimertinib + SHP099Osimertinib + Selumetinib (MEK inhibitor)SHP099 combination showed superior efficacy[1]
ALK/ROS1-altered NSCLCNot SpecifiedTKI + SHP099TKI + Selumetinib (MEK inhibitor)SHP099 combination showed superior efficacy[1]

Signaling Pathways

The combination of SHP2 and EGFR inhibitors primarily targets the RAS/MAPK signaling pathway. EGFR activation leads to the recruitment and activation of SHP2, which is essential for the full activation of RAS and the downstream ERK cascade. EGFR inhibitors block the initial signal, but resistance mechanisms can reactivate this pathway. The addition of a SHP2 inhibitor can block this reactivation, leading to a more sustained inhibition of pro-proliferative signaling.

SHP2_EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS recruits PI3K PI3K EGFR->PI3K RAS_GDP RAS-GDP GRB2_SOS->RAS_GDP SHP2 SHP2 SHP2->RAS_GDP activates RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGFRi EGFR Inhibitor EGFRi->EGFR SHP2i This compound (SHP2 Inhibitor) SHP2i->SHP2

Caption: EGFR-SHP2 signaling pathway and points of inhibition.

Experimental Protocols

Cell Proliferation (Viability) Assay

This protocol is for determining the effect of SHP2 and EGFR inhibitors, alone and in combination, on the proliferation of cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, HCC827)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or other SHP2 inhibitor)

  • EGFR inhibitor (e.g., Osimertinib, Gefitinib)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)

  • Plate reader (luminometer or spectrophotometer)

  • DMSO (for drug vehicle control)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of the SHP2 inhibitor and EGFR inhibitor in complete growth medium.

    • Create a dose matrix for the combination treatment.

    • Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combinations). Include vehicle control (DMSO) wells.

    • Incubate for 72 hours (or desired time point) at 37°C, 5% CO2.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) for each drug.

    • Use software like CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with inhibitors (single & combo) incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add viability reagent incubate2->add_reagent read_plate Read plate add_reagent->read_plate analyze Analyze data (IC50, CI) read_plate->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in the EGFR-SHP2 signaling pathway.

Materials:

  • NSCLC cell lines

  • 6-well cell culture plates

  • This compound and EGFR inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-p-EGFR, anti-t-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the SHP2 inhibitor, EGFR inhibitor, or the combination for the desired time (e.g., 2 or 24 hours).[3]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice.

    • Scrape and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize protein bands using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.

Materials:

  • NSCLC cell lines

  • 6-well cell culture plates

  • Complete growth medium

  • This compound and EGFR inhibitor

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Drug Treatment:

    • Allow cells to attach overnight.

    • Treat with various concentrations of the SHP2 inhibitor, EGFR inhibitor, or the combination.

  • Colony Growth:

    • Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

  • Staining and Quantification:

    • When colonies are visible, wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with crystal violet solution for 20 minutes.

    • Wash with water and allow the plates to air dry.

    • Count the number of colonies (typically >50 cells) or solubilize the stain and measure the absorbance.

  • Analysis:

    • Calculate the surviving fraction for each treatment condition compared to the vehicle control.

Conclusion

The combination of a SHP2 inhibitor like this compound with an EGFR inhibitor represents a promising therapeutic strategy for overcoming resistance in EGFR-driven cancers, particularly NSCLC.[1][2] The in vitro data strongly support a synergistic interaction that leads to enhanced suppression of cell proliferation through the blockade of the MAPK/ERK signaling pathway.[1][7] The provided protocols offer a framework for researchers to further investigate this and similar combination therapies in a preclinical setting.

References

Application Notes and Protocols for Developing a High-Throughput Screen with SHP394

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of a robust high-throughput screening (HTS) assay to identify and characterize inhibitors of the protein tyrosine phosphatase SHP2, using the well-characterized allosteric inhibitor SHP394 as a reference compound. The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a well-validated target in oncology.[1][2][3] These protocols are designed for researchers, scientists, and drug development professionals seeking to establish reliable screening platforms for the discovery of novel SHP2 inhibitors. We describe two primary assay formats: a biochemical fluorescence-based assay for primary screening and a cellular thermal shift assay for confirming target engagement in a cellular context.

Introduction

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[4][5] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers.[3][6][7] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various leukemias, establishing SHP2 as a bona fide human oncogene.[8][9]

The development of small molecule inhibitors targeting SHP2 has been a significant focus in cancer drug discovery.[1][2] this compound is a potent and selective allosteric inhibitor of SHP2, demonstrating oral efficacy and favorable pharmacokinetic properties.[10] It serves as an excellent tool compound for developing and validating HTS assays aimed at discovering novel chemical matter targeting SHP2.

These application notes provide a framework for:

  • Primary High-Throughput Screening: A biochemical assay to identify compounds that inhibit SHP2 enzymatic activity.

  • Secondary Validation and Target Engagement: A cellular assay to confirm that hit compounds engage SHP2 within a cellular environment.

Signaling Pathway

SHP2 is a key positive regulator of the RAS/MAPK signaling cascade. Upon growth factor binding to an RTK, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and downstream signaling through the RAF-MEK-ERK cascade. This ultimately results in cell proliferation, survival, and differentiation.

SHP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Grb2_Sos Grb2-SOS SHP2_active->Grb2_Sos Dephosphorylation of scaffolding proteins Ras_GDP RAS-GDP Grb2_Sos->Ras_GDP Ras_GTP RAS-GTP Ras_GDP->Ras_GTP GDP/GTP Exchange Raf RAF Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->SHP2_active Allosteric Inhibition

Caption: SHP2 signaling pathway and point of inhibition by this compound.

Experimental Protocols

Biochemical High-Throughput Screening Assay

This protocol describes a fluorescence-based enzymatic assay suitable for HTS. The assay measures the dephosphorylation of a fluorogenic substrate by recombinant SHP2.

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Compound Plate (384-well) Dispense_Compound Dispense Compound (to Assay Plate) Compound_Plate->Dispense_Compound Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Dispense_Enzyme Dispense SHP2 Enzyme Reagent_Prep->Dispense_Enzyme Dispense_Substrate Dispense Substrate (DiFMUP) Reagent_Prep->Dispense_Substrate Incubate_1 Incubate (Compound + Enzyme) Dispense_Enzyme->Incubate_1 Incubate_1->Dispense_Substrate Incubate_2 Incubate (Enzymatic Reaction) Dispense_Substrate->Incubate_2 Stop_Reaction Stop Reaction (Optional) Incubate_2->Stop_Reaction Read_Plate Read Fluorescence (Excitation/Emission) Stop_Reaction->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis

Caption: Workflow for the biochemical HTS assay.

Materials and Reagents

ReagentSupplierCatalog #Storage
Recombinant Human SHP2 (catalytic domain)R&D Systems1894-PT-80°C
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)Thermo FisherD6567-20°C
This compoundMedChemExpressHY-101853-20°C
Assay Buffer (50 mM Tris, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)In-house preparation-4°C
DMSO, anhydrousSigma-AldrichD2650Room Temp
384-well black, flat-bottom platesCorning3573Room Temp

Protocol

  • Compound Plating:

    • Prepare serial dilutions of this compound and test compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of compound solution into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).

  • Enzyme Preparation and Dispensing:

    • Thaw recombinant SHP2 on ice.

    • Prepare the SHP2 enzyme solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 1 nM).

    • Dispense 10 µL of the SHP2 solution to each well of the assay plate containing the compounds.

  • Incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to mix.

    • Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition and Reaction:

    • Prepare the DiFMUP substrate solution in assay buffer to a 2X final concentration (e.g., 200 µM).

    • Dispense 10 µL of the DiFMUP solution to each well to initiate the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Fluorescence Reading:

    • Read the fluorescence intensity on a plate reader with excitation at 355 nm and emission at 460 nm.

Data Analysis

  • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results with this compound

ParameterValue
This compound IC5050-100 nM
Z'-factor> 0.7
Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to confirm that hit compounds from the primary screen bind to SHP2 in a cellular environment.[8][11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cell_Culture Cell Culture (e.g., KYSE-520) Compound_Treatment Treat cells with Compound/DMSO Cell_Culture->Compound_Treatment Harvest_Cells Harvest Cells Compound_Treatment->Harvest_Cells Aliquot_Lysate Aliquot Lysate Harvest_Cells->Aliquot_Lysate Heat_Gradient Apply Temperature Gradient (PCR cycler) Aliquot_Lysate->Heat_Gradient Lysis Cell Lysis & Centrifugation (separate soluble/insoluble) Heat_Gradient->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blot (anti-SHP2 antibody) SDS_PAGE->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials and Reagents

ReagentSupplierCatalog #Storage
KYSE-520 cell lineATCCCRL-2092Liquid Nitrogen
RPMI-1640 MediumGibco118750934°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
This compoundMedChemExpressHY-101853-20°C
Anti-SHP2 AntibodyCell Signaling Technology37524°C
HRP-conjugated secondary antibodyCell Signaling Technology70744°C
Protease Inhibitor CocktailRoche118361700014°C

Protocol

  • Cell Culture and Treatment:

    • Culture KYSE-520 cells in RPMI-1640 supplemented with 10% FBS.

    • Seed cells in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with this compound (e.g., 1 µM) or DMSO for 1 hour at 37°C.

  • Cell Harvest and Lysis:

    • Harvest cells by scraping and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Heat Treatment:

    • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to remove insoluble components.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against SHP2, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Data Analysis

  • Quantify the band intensity for SHP2 at each temperature for both DMSO and this compound-treated samples.

  • Normalize the intensity at each temperature to the intensity of the unheated sample (40°C).

  • Plot the normalized intensity versus temperature to generate melting curves.

  • The shift in the melting curve for the this compound-treated sample compared to the DMSO control indicates target engagement.

Expected Results with this compound

TreatmentApparent Tm (°C)
DMSO~50°C
This compound (1 µM)~58°C

Conclusion

The protocols described in these application notes provide a comprehensive framework for establishing a high-throughput screening cascade for the discovery of novel SHP2 inhibitors. The combination of a robust biochemical primary screen and a cellular target engagement assay will enable the identification and validation of promising lead compounds for further drug development efforts. The use of this compound as a reference compound will ensure the quality and reliability of the screening data.

References

Application Notes and Protocols for SHP394 in SHP2 Signal Transduction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in regulating cell growth, differentiation, and survival through its influence on key signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders.

SHP394 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. It stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling. These characteristics make this compound a valuable tool for elucidating the role of SHP2 in complex signaling networks and for investigating its potential as a therapeutic target.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular activity.

Table 1: Biochemical Potency of this compound

ParameterValueDescriptionReference
IC50 (SHP2) 23 nMHalf-maximal inhibitory concentration against full-length wild-type SHP2 in a biochemical assay.

Table 2: Cellular and In Vivo Activity of this compound

Assay/ModelCell LineParameterValue/ResultReference
pERK Inhibition KYSE-520EC50Data not available for this compound. A similar allosteric inhibitor, SHP099, inhibits pERK with an EC50 of ~0.25 µM.[1]
In Vivo Efficacy Not SpecifiedTumor Growth InhibitionDose-dependent reduction in tumor volume at 20, 40, and 80 mg/kg BID.[2]
In Vivo Efficacy Not SpecifiedTumor Regression34% tumor regression at 80 mg/kg BID.[2]

Signaling Pathways and Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding event stabilizes the inactive, auto-inhibited conformation of the enzyme, preventing the PTP domain from accessing its substrates.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 P SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive P PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Dephosphorylates inhibitory sites SHP2_active->PI3K SHP2_active->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT STAT STAT JAK->STAT STAT->Transcription This compound This compound This compound->SHP2_inactive Binds and Stabilizes

Figure 1: SHP2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Biochemical SHP2 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against full-length human SHP2.

Biochemical_Assay_Workflow A Prepare Reagents: - SHP2 Enzyme - Phosphopeptide Activator - this compound (serial dilutions) - DiFMUP Substrate - Assay Buffer B Pre-incubate SHP2 with phosphopeptide activator A->B C Add this compound dilutions to assay plate A->C D Add activated SHP2 to plate and incubate B->D C->D E Initiate reaction by adding DiFMUP D->E F Measure fluorescence kinetically E->F G Calculate IC50 F->G

Figure 2: Workflow for SHP2 Biochemical Inhibition Assay.

Materials:

  • Full-length recombinant human SHP2 protein

  • Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

  • This compound

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 2 mM DTT, 0.05% BSA

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay buffer.

  • To activate the full-length SHP2 , pre-incubate the enzyme with a dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.

  • Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor and incubate for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value for SHP2.

  • Immediately begin kinetic measurement of fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at regular intervals for 15-30 minutes.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic equation.

Cellular Phospho-ERK Western Blot Assay

This protocol details the assessment of this compound's effect on the phosphorylation of ERK in a cellular context.

Western_Blot_Workflow A Seed and culture KYSE-520 cells B Starve cells in serum-free medium A->B C Treat cells with This compound or DMSO B->C D Stimulate with growth factor (e.g., EGF) C->D E Lyse cells and quantify protein D->E F Perform SDS-PAGE and Western Blot E->F G Probe with antibodies for p-ERK, total ERK, and loading control F->G H Image and quantify band intensities G->H I Calculate EC50 H->I

Figure 3: Workflow for Cellular Phospho-ERK Western Blot Assay.

Materials:

  • KYSE-520 esophageal squamous cell carcinoma cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium

  • This compound

  • Epidermal Growth Factor (EGF)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed KYSE-520 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-16 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.

  • Stimulate the cells with 10 ng/mL EGF for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.

  • Determine the EC50 value for pERK inhibition by plotting the normalized p-ERK levels against the logarithm of this compound concentration.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • KYSE-520 cells

  • Matrigel

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Culture KYSE-520 cells to ~80% confluency. Harvest the cells, wash with PBS, and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Treatment: Prepare this compound at the desired concentrations (e.g., 20, 40, 80 mg/kg) in the oral gavage vehicle. Administer the treatment or vehicle control to the respective groups twice daily (BID) via oral gavage.

  • Efficacy Evaluation:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment for the duration of the study (e.g., 21-28 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tumor tissue can be used for further pharmacodynamic analysis (e.g., Western blotting for p-ERK).

Solubility and Formulation

This compound is an orally efficacious inhibitor with high lipophilic efficiency.[2] For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo oral gavage studies in mice, a common formulation vehicle is 0.5% (w/v) hydroxypropyl methylcellulose in water.[3] Other potential vehicles for hydrophobic compounds include a mixture of DMSO, PEG300, Tween-80, and saline.

Conclusion

This compound is a powerful and selective tool for studying the multifaceted roles of SHP2 in signal transduction. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their investigations, from biochemical characterization to in vivo efficacy studies. These application notes will aid in the exploration of SHP2 as a therapeutic target in various disease contexts.

References

Investigating Receptor Tyrosine Kinase (RTK) Signaling Using SHP394: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating essential cellular processes, including growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common driver of cancer and other diseases.[1] Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical downstream signaling node for multiple RTKs.[2] SHP2 primarily functions as a positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade.[3][4]

SHP394 is a potent and selective allosteric inhibitor of SHP2.[4] It stabilizes SHP2 in its auto-inhibited conformation, thereby preventing its activation and downstream signal transduction.[4] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate RTK signaling pathways, particularly in the context of cancer research and drug development.

Mechanism of Action of SHP2 in RTK Signaling

Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues in their cytoplasmic tails.[5] These phosphotyrosine residues serve as docking sites for SH2 domain-containing proteins, including adaptor proteins like Grb2 and scaffolding proteins like Gab1 and FRS2.[6][7]

SHP2 is recruited to these signaling complexes, where it becomes activated.[8] Activated SHP2 dephosphorylates specific substrates, which ultimately leads to the activation of the Ras-MAPK pathway.[3] SHP2's role can be multifaceted; for instance, in Epidermal Growth Factor Receptor (EGFR) signaling, SHP2 can also negatively regulate the Phosphatidylinositol 3-kinase (PI3K) pathway by dephosphorylating Gab1.[9]

SHP2_Mechanism_of_Action Ligand Ligand RTK RTK Ligand->RTK Binding & Dimerization RTK->RTK Autophosphorylation Gab1 Gab1 RTK->Gab1 Recruitment & Phosphorylation SHP2_inactive SHP2_inactive Gab1->SHP2_inactive Recruitment Grb2 Grb2 Gab1->Grb2 Recruitment PI3K PI3K Gab1->PI3K Recruitment SHP2_active SHP2_active SHP2_inactive->SHP2_active Activation This compound This compound SHP2_inactive->this compound Binding & Stabilization SHP2_active->Gab1 Dephosphorylation (Negative Regulation of PI3K) Ras Ras SHP2_active->Ras Positive Regulation SOS SOS Grb2->SOS SOS->Ras GTP loading Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Akt Akt PI3K->Akt Akt->Nucleus Cell Survival

Quantitative Data for this compound

The following table summarizes the in vitro inhibitory activity of this compound against various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeRTK DriverThis compound IC50 (nM)Reference
KYSE-520Esophageal Squamous CarcinomaFGFR Amplification~100[4]
NCI-H1581Non-Small Cell Lung CancerKRAS G12C~250[4]
CALU-6Non-Small Cell Lung CancerKRAS G12D~500[4]
PANC-1Pancreatic CancerKRAS G12D>1000[4]
MIA PaCa-2Pancreatic CancerKRAS G12C>1000[4]

Note: IC50 values can vary depending on the assay conditions and cell line characteristics.

Experimental Protocols

Western Blot Analysis of ERK Phosphorylation

This protocol describes the assessment of SHP2 inhibition by measuring the phosphorylation of its downstream effector, ERK.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with this compound or vehicle B 2. Cell Lysis - Wash with PBS - Lyse with RIPA buffer + inhibitors A->B C 3. Protein Quantification - BCA Assay B->C D 4. SDS-PAGE & Transfer - Separate proteins by size - Transfer to PVDF membrane C->D E 5. Immunoblotting - Block membrane - Incubate with primary antibodies (p-ERK, total ERK, loading control) - Incubate with secondary antibody D->E F 6. Detection & Analysis - ECL substrate - Image acquisition - Densitometry E->F

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[10] Incubate the membrane with primary antibodies overnight at 4°C.[10] Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Detect the signal using an ECL substrate and an imaging system.[10]

  • Analysis: Perform densitometric analysis to quantify the levels of p-ERK relative to total ERK and the loading control.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell proliferation and viability.

Cell_Viability_Workflow A 1. Cell Seeding - Seed cells in a 96-well plate B 2. Compound Treatment - Add serial dilutions of this compound A->B C 3. Incubation - Incubate for 24-72 hours B->C D 4. MTT Addition - Add MTT reagent to each well C->D E 5. Formazan (B1609692) Solubilization - Incubate and then add solubilization solution (e.g., DMSO) D->E F 6. Absorbance Reading - Measure absorbance at 570 nm E->F G 7. Data Analysis - Calculate IC50 values F->G

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and untreated cells.[12]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow A 1. Cell Implantation - Subcutaneously inject cancer cells into immunodeficient mice B 2. Tumor Growth - Monitor tumor growth until a specific volume is reached A->B C 3. Randomization & Treatment - Randomize mice into vehicle and this compound treatment groups - Administer treatment (e.g., oral gavage) B->C D 4. Monitoring - Measure tumor volume and body weight regularly C->D E 5. Endpoint & Analysis - Euthanize mice at the study endpoint - Excise and weigh tumors - Perform downstream analysis (e.g., Western blot, IHC) D->E

Materials:

  • Cancer cell line of interest

  • Immunodeficient mice (e.g., nude or NSG mice)

  • Cell culture medium

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.[13][14] Co-injection with Matrigel can improve tumor formation.[13]

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.[13]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[13] Administer this compound or vehicle according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.[13]

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a set duration), euthanize the mice according to institutional guidelines.[13] Excise the tumors, weigh them, and, if desired, process them for further analysis such as Western blotting for pERK or immunohistochemistry.

Investigating Specific RTK Pathways with this compound

EGFR Signaling

In many EGFR-driven cancers, SHP2 is a key downstream mediator of the Ras-MAPK pathway.[15] this compound can be used to probe the dependence of these cancers on SHP2 signaling. A key scaffolding protein in this pathway is Gab1.[16]

EGFR_SHP2_Pathway EGF EGF EGFR EGFR EGF->EGFR Gab1 Gab1 EGFR->Gab1 pY SHP2 SHP2 Gab1->SHP2 Grb2_SOS Grb2/SOS SHP2->Grb2_SOS This compound This compound This compound->SHP2 Ras_MAPK Ras/MAPK Pathway Grb2_SOS->Ras_MAPK Proliferation Cell Proliferation Ras_MAPK->Proliferation

FGFR Signaling

SHP2 is also crucial for signaling downstream of Fibroblast Growth Factor Receptors (FGFRs).[4] In FGFR-driven cancers, this compound can effectively block the MAPK pathway.[4] However, resistance can emerge through feedback activation of FGFR.[4] The adaptor protein FRS2 is a key player in this pathway.[6]

FGFR_SHP2_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 pY SHP2 SHP2 FRS2->SHP2 Grb2_SOS Grb2/SOS SHP2->Grb2_SOS This compound This compound This compound->SHP2 Feedback Feedback Activation Ras_MAPK Ras/MAPK Pathway Grb2_SOS->Ras_MAPK Ras_MAPK->FGFR Negative Feedback Proliferation Cell Proliferation Ras_MAPK->Proliferation Feedback->FGFR

MET Signaling

The HGF/c-MET signaling axis also relies on SHP2 for robust activation of the MAPK pathway.[17][18] The scaffolding protein Gab1 is a key binding partner for SHP2 in this context, and the sustained activation of ERK is dependent on the Gab1-SHP2 interaction.[17]

MET_SHP2_Pathway HGF HGF MET c-MET HGF->MET Gab1 Gab1 MET->Gab1 pY SHP2 SHP2 Gab1->SHP2 Grb2_SOS Grb2/SOS SHP2->Grb2_SOS This compound This compound This compound->SHP2 Ras_MAPK Ras/MAPK Pathway Grb2_SOS->Ras_MAPK Proliferation Cell Proliferation & Motility Ras_MAPK->Proliferation

Conclusion

This compound is a valuable tool for dissecting the role of SHP2 in RTK signaling. The protocols and data presented here provide a framework for researchers to investigate the dependence of various cancer models on SHP2 and to explore the therapeutic potential of SHP2 inhibition. Understanding the intricate signaling networks governed by RTKs and SHP2 is crucial for the development of novel and effective cancer therapies.

References

Troubleshooting & Optimization

SHP394 in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the SHP2 inhibitor, SHP394, when prepared in dimethyl sulfoxide (B87167) (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).

Q2: What is the known solubility of this compound in DMSO?

A2: this compound is available from suppliers as a pre-made 10 mM solution in DMSO, indicating it is soluble at this concentration[1]. While the maximum solubility has not been explicitly reported in publicly available literature, a 10 mM stock solution is a commonly used and effective concentration for in vitro experiments.

Q3: How should I store a stock solution of this compound in DMSO?

A3: Store the this compound stock solution at -20°C for short- to medium-term storage. For long-term storage, -80°C is recommended to minimize degradation.

Q4: How stable is this compound in DMSO?

A4: The stability of any compound in DMSO can be influenced by storage conditions. For this compound, it is recommended to use the DMSO stock solution within one month when stored at -20°C. To maintain the integrity of the compound, it is crucial to avoid multiple freeze-thaw cycles.

Q5: Can I store the this compound DMSO stock solution at room temperature?

A5: It is not recommended to store this compound in DMSO at room temperature for extended periods. Studies on a large number of compounds have shown that stability in DMSO at room temperature decreases significantly over time, with a notable percentage of compounds showing degradation within months[2].

Quantitative Data Summary

For easy reference, the following table summarizes the key quantitative information regarding the solubility and storage of this compound in DMSO.

ParameterValueSource(s)
Solvent Dimethyl Sulfoxide (DMSO)General
Known Soluble Concentration 10 mM[1]
Storage Temperature (Lyophilized) -20°CGeneral
Storage Temperature (in DMSO) -20°C to -80°CGeneral
Short-term Stability (in DMSO at -20°C) Up to 1 monthGeneral

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound: ~470.51 g/mol ).

  • Carefully weigh the this compound powder and add it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.

  • Once the solution is clear and all solid has dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in the stock solution upon thawing. The compound may have come out of solution during freezing.Warm the vial to room temperature and vortex or sonicate briefly until the solution becomes clear again. Ensure the solution is fully dissolved before making working dilutions.
Inconsistent experimental results. 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.2. Inaccurate pipetting of the viscous DMSO stock.1. Prepare a fresh stock solution from solid this compound. Always aliquot the stock solution to minimize freeze-thaw cycles.2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.
Cell toxicity observed in in vitro assays. The final concentration of DMSO in the cell culture medium is too high.Ensure the final concentration of DMSO in your experimental setup is below 0.5%, and ideally at or below 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess solvent-specific effects.
Difficulty dissolving the this compound powder. 1. Insufficient mixing.2. Presence of moisture in the DMSO.1. Continue vortexing and/or sonication. Gentle warming (to no more than 37°C) can also be attempted, but with caution as heat can degrade the compound.2. Use fresh, anhydrous/molecular sieve-dried DMSO.

Visualizations

SHP394_Dissolution_Workflow Experimental Workflow: Preparing this compound in DMSO start Start: Obtain solid this compound equilibrate Equilibrate this compound and DMSO to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_solubility Is Solution Clear? dissolve->check_solubility aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes troubleshoot Troubleshoot: - Gentle Warming - Check DMSO Quality check_solubility->troubleshoot No store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end troubleshoot->dissolve

Caption: Workflow for preparing a this compound stock solution in DMSO.

Troubleshooting_Logic Troubleshooting Common Issues with this compound in DMSO issue Experimental Issue Observed precipitation Precipitation in Stock issue->precipitation inconsistency Inconsistent Results issue->inconsistency toxicity Cell Toxicity issue->toxicity warm_sonicate Warm to RT & Sonicate precipitation->warm_sonicate Yes fresh_stock Prepare Fresh Stock & Aliquot inconsistency->fresh_stock Degradation? pipetting Check Pipetting Technique inconsistency->pipetting Pipetting Error? check_dmso_conc Verify Final DMSO % toxicity->check_dmso_conc Yes

Caption: Logical steps for troubleshooting common this compound/DMSO issues.

References

potential off-target effects of SHP394

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SHP394, a selective allosteric inhibitor of SHP2.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is reported to be a highly selective, orally active allosteric inhibitor of SHP2.[1] One study indicated that this compound showed no significant off-target activity when screened against a panel of ion channels, kinases, and G-protein coupled receptors (GPCRs).

Q2: Does this compound inhibit other protein tyrosine phosphatases (PTPs) like SHP1 or PTP1B?

A2: The high homology in the catalytic sites of protein tyrosine phosphatases makes achieving selectivity a challenge for active-site inhibitors.[2] However, allosteric inhibitors like this compound bind to a unique pocket, which generally confers higher selectivity. While specific inhibitory concentrations for this compound against SHP1 and PTP1B are not detailed in the available literature, for the well-characterized allosteric inhibitor SHP099, no detectable activity was observed against a panel of 21 phosphatases, including SHP1.[3] This suggests that allosteric inhibitors as a class are highly selective for SHP2 over other phosphatases.

Q3: Are there any known non-kinase, off-target effects of this compound?

A3: Recent studies have revealed a potential class-wide off-target effect for allosteric SHP2 inhibitors.[4][5][6] These compounds can accumulate in lysosomes and inhibit autophagic flux in a manner that is independent of their SHP2 inhibitory activity.[4][5][6] This effect has been demonstrated for other allosteric SHP2 inhibitors like SHP099 and IACS-13909.[4] While this compound has not been explicitly named in these studies, its chemical properties may also lead to this off-target activity. Researchers should be aware of this potential confounding factor in their experiments.

Q4: How does the on-target inhibition of SHP2 by this compound affect cell signaling?

A4: SHP2 is a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1] It positively regulates the RAS/MAPK signaling pathway.[3] By binding to an allosteric pocket, this compound stabilizes SHP2 in an auto-inhibited conformation, preventing its activation.[7] This leads to the blockage of downstream signaling, primarily the ERK1/2 and AKT pathways, which are involved in cell growth and survival.[1]

Troubleshooting Guide

Observed Issue Potential Cause & Troubleshooting Steps
Unexpected Cell Toxicity or Reduced Viability 1. On-Target Effect: Potent inhibition of SHP2 in highly dependent cell lines can lead to strong anti-proliferative effects. Confirm the SHP2 dependency of your cell model. 2. Off-Target Autophagy Inhibition: As a potential lysosomotropic agent, this compound may induce cell death through the inhibition of autophagy, independent of SHP2.[4][5]       • Action: Test for autophagy inhibition by monitoring LC3-II/I ratio and p62 levels via Western blot. Compare results in SHP2 wild-type vs. knockout/knockdown cells to distinguish on-target from off-target effects.
Results Contradict Known SHP2 Functions 1. Off-Target Autophagy Inhibition: The observed phenotype might be a consequence of impaired autophagy rather than direct SHP2 inhibition.[4][5][6]       • Action: Use a negative control compound with similar chemical properties but no SHP2 inhibitory activity. Concurrently, use genetic approaches (e.g., siRNA/shRNA against PTPN11) to validate that the phenotype is specific to SHP2 loss-of-function.
Variability in Potency (IC50) Across Different Cell Lines 1. SHP2 Dependency: The potency of this compound is directly correlated with the cell line's dependence on SHP2 signaling for survival and proliferation. 2. Autophagy Dependency: The contribution of the off-target autophagy inhibition to the overall anti-proliferative effect can vary between cell lines depending on their basal level of autophagic flux.[4]       • Action: Characterize the SHP2 and autophagy dependency of your cell lines. Correlate the IC50 values with the expression levels of key proteins in both pathways.

Data Presentation

Table 1: Selectivity Profile of this compound and a Related Allosteric Inhibitor

CompoundTargetIC50Target ClassNotes
This compound SHP2 23 nM Phosphatase Potent on-target activity.
hERG>30 µMIon ChannelLow activity against hERG channel.
Kinase PanelNo significant activityKinasesHighly selective over a panel of kinases.
GPCR PanelNo significant activityReceptorsHighly selective over a panel of GPCRs.
SHP099 SHP2 70 nMPhosphatase Reference allosteric inhibitor.
SHP1No detectable activityPhosphataseDemonstrates high selectivity over the closely related SHP1 phosphatase.
PTP1BNo detectable activityPhosphataseDemonstrates high selectivity over PTP1B.

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS pY SHP2 SHP2 RTK->SHP2 pY PI3K PI3K RTK->PI3K PD1 PD-1 PD1->SHP2 pY RAS RAS Grb2_SOS->RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->SHP2 Allosteric Inhibition

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

KinomeScan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_readout Quantification Test_Compound Test Compound (e.g., this compound) Incubation Combine & Incubate: Compound + Kinase + Beads Test_Compound->Incubation Kinase_Library DNA-tagged Kinase Library Kinase_Library->Incubation Ligand_Beads Immobilized Active-site Ligand Ligand_Beads->Incubation Wash Wash Unbound Kinase Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify DNA Tag via qPCR Elution->qPCR Analysis Data Analysis (Determine Kd) qPCR->Analysis

Caption: Experimental workflow for a KINOMEscan competition binding assay.

Experimental Protocols

Kinase Selectivity Profiling (KINOMEscan® Assay)

This protocol outlines a competitive binding assay to determine the selectivity of a compound against a large panel of kinases.

Principle: The assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a unique DNA tag conjugated to each kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Methodology:

  • Preparation of Affinity Beads: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site-directed ligand to generate the affinity resin. The beads are then washed to remove any unbound ligand.

  • Binding Reaction: The assay is assembled by combining three components in a multi-well plate:

    • The test compound (e.g., this compound) at various concentrations.

    • A specific DNA-tagged kinase from a library of over 400 kinases.

    • The prepared liganded affinity beads.

  • Incubation: The plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The kinase bound to the beads is eluted.

  • Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for its DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be calculated from an 11-point dose-response curve to quantify the binding affinity for any identified off-target kinases.

Cellular Target Engagement and Off-Target Identification (Cellular Thermal Shift Assay - CETSA®)

This protocol describes a method to verify compound binding to its intended target in a cellular environment and to identify potential off-targets.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of target proteins. When a compound binds to a protein, the resulting complex is often more resistant to thermal denaturation. This change in thermal stability can be detected and quantified.

Methodology:

  • Cell Treatment: Culture cells of interest and treat them with the test compound (e.g., this compound) at a desired concentration or with a vehicle control (e.g., DMSO). Incubate to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler for a short period (e.g., 3 minutes). This step induces denaturation and aggregation of proteins.

  • Cell Lysis: Lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or by using a lysis buffer.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. The amount of the target protein remaining in the soluble fraction is then quantified.

    • For a known target (e.g., SHP2): Use Western blotting with a specific antibody to detect the amount of soluble SHP2 at each temperature.

    • For proteome-wide off-target discovery: Use mass spectrometry to identify and quantify all proteins remaining in the soluble fraction across the temperature range.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement and stabilization.

    • Isothermal Dose-Response: Treat cells with a range of compound concentrations and heat all samples at a single temperature (chosen from the melt curve). Plot the amount of soluble protein against the compound concentration to determine an EC50 for target engagement.

References

Technical Support Center: SHP2-Independent Inhibition of Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating SHP2-independent mechanisms of autophagy inhibition. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What does SHP2-independent inhibition of autophagy mean?

A1: SHP2-independent inhibition of autophagy refers to the blockage of the autophagic process through mechanisms that do not involve the direct inhibition of the protein tyrosine phosphatase SHP2. While SHP2 has been implicated in regulating autophagy, several compounds and cellular pathways can inhibit autophagy without targeting SHP2. Recent studies have shown that some allosteric SHP2 inhibitors can accumulate in lysosomes and block autophagic flux independently of their SHP2 inhibitory activity[1][2][3][4].

Q2: What are the known non-canonical autophagy pathways that can be targeted for inhibition?

A2: Non-canonical autophagy pathways are variations of the classical autophagy process that may bypass certain core autophagy-related (ATG) proteins. These pathways are important to consider when studying SHP2-independent inhibition. Some examples include:

  • Beclin-1-independent autophagy: This can be induced by certain cellular stresses and may involve alternative sources for the autophagosomal membrane[5][6][7][8].

  • ULK1-independent autophagy: While ULK1 is a key initiator of canonical autophagy, some stimuli can trigger autophagy in its absence[9][10][11].

  • ATG5/ATG7-independent alternative autophagy: This pathway does not rely on the conventional LC3 conjugation machinery but still results in the formation of autophagic vacuoles[12][13].

Q3: Can SHP2 inhibitors have off-target effects on autophagy?

A3: Yes, several studies have reported that certain SHP2 allosteric inhibitors can inhibit autophagy as an off-target effect. These inhibitors have been found to accumulate in lysosomes, leading to a blockage of autophagic flux in a manner that is independent of SHP2 inhibition[1][2][3][4]. This is a critical consideration when interpreting experimental results using these compounds.

Q4: How can I differentiate between an autophagy inducer and an inhibitor of autophagic flux?

A4: This is a common point of confusion. An autophagy inducer stimulates the formation of autophagosomes, which can lead to a transient increase in LC3-II levels. An autophagic flux inhibitor, on the other hand, blocks the degradation of autophagosomes, also causing an accumulation of LC3-II. To distinguish between the two, an autophagic flux assay is essential. This typically involves treating cells with the compound of interest in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine). A true inducer will show a further increase in LC3-II in the presence of the lysosomal inhibitor, while a flux inhibitor will not[14][15].

Troubleshooting Guides

Issue 1: Inconsistent LC3-II Western Blot Results

  • Problem: You observe high variability in LC3-II band intensity between experiments, or the bands are faint and difficult to quantify.

  • Possible Causes & Solutions:

CauseSolution
Poor antibody quality Use a well-validated antibody for LC3. Check recent literature for recommended clones.
Suboptimal gel electrophoresis Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient) to achieve better separation of LC3-I and LC3-II.
Inefficient protein transfer Optimize your transfer conditions (voltage, time) for small proteins. A wet transfer system is often more efficient for LC3.
Sample degradation Prepare fresh lysates for each experiment. Avoid repeated freeze-thaw cycles.
Low basal autophagy If you are trying to detect inhibition of basal autophagy, the levels might be too low. Consider including a positive control for autophagy induction (e.g., starvation, rapamycin) to ensure your detection system is working.[15]

Issue 2: No change in p62/SQSTM1 levels despite LC3-II accumulation

  • Problem: You observe an increase in LC3-II upon treatment with your compound, but p62 levels remain unchanged.

  • Possible Causes & Solutions:

CauseSolution
Incomplete autophagy inhibition The inhibition of autophagic degradation may not be complete, allowing for some p62 turnover.
p62 regulation by other pathways p62 levels can be regulated by other cellular processes, not just autophagy.
Time-course mismatch The kinetics of LC3-II accumulation and p62 degradation can differ. Perform a time-course experiment to observe the effects at different time points.
Cell-type specific effects The regulation of p62 can vary between different cell types.

Issue 3: Suspected Off-Target Effects of an Inhibitor

  • Problem: You are using a known inhibitor of a specific protein (e.g., SHP2) but suspect it might be inhibiting autophagy through an independent mechanism.

  • Possible Causes & Solutions:

CauseSolution
Compound properties Some compounds, particularly those that are weakly basic, can accumulate in acidic organelles like lysosomes and disrupt their function.
SHP2-independent mechanism The inhibitor may indeed have off-target effects on the autophagy pathway.
Experimental validation To confirm SHP2-independence, perform experiments in cells where SHP2 has been knocked out or knocked down. If the compound still inhibits autophagy in these cells, the effect is SHP2-independent.[1][3]

Experimental Protocols

Protocol 1: Autophagic Flux Assay by Western Blot

This protocol allows for the measurement of autophagic flux by analyzing the levels of LC3-II and p62 in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cell culture reagents

  • Your compound of interest

  • Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin or anti-Tubulin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate your cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Treatment: Treat the cells with your compound and/or a vehicle control. For the last 2-4 hours of the treatment period, add the lysosomal inhibitor to a subset of the wells.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a high-percentage SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Protocol 2: Lysosomal Function Assay using LysoTracker

This protocol assesses changes in lysosomal acidification, a key aspect of lysosomal function that can be impaired by some autophagy inhibitors.

Materials:

  • Live-cell imaging microscope

  • LysoTracker dye (e.g., LysoTracker Red DND-99)

  • Your compound of interest

  • Live-cell imaging medium

Procedure:

  • Cell Seeding: Plate cells in a glass-bottom dish suitable for live-cell imaging.

  • Compound Treatment: Treat the cells with your compound for the desired duration.

  • LysoTracker Staining: In the last 30-60 minutes of the treatment, add LysoTracker dye to the medium at the manufacturer's recommended concentration (typically 50-75 nM).

  • Imaging:

    • Wash the cells with pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the LysoTracker dye.

  • Data Analysis: Quantify the fluorescence intensity of the LysoTracker signal per cell. A decrease in intensity suggests a loss of lysosomal acidity.

Visualizations

SHP2_Independent_Autophagy_Inhibition cluster_pathway Canonical Autophagy Pathway cluster_inhibition SHP2-Independent Inhibition Points ULK1 ULK1 Complex Beclin1 Beclin-1/PI3K Complex ULK1->Beclin1 Initiation LC3_conjugation LC3 Conjugation (ATG5, ATG7) Beclin1->LC3_conjugation Nucleation Autophagosome Autophagosome LC3_conjugation->Autophagosome Elongation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Inhibitor1 Non-canonical Initiation Inhibitor1->Beclin1 Bypass/Alternative Inhibitor2 Lysosomal Dysfunction (e.g., SHP2 off-target) Inhibitor2->Lysosome Inhibits function Inhibitor3 Fusion Blockade Inhibitor3->Autolysosome Blocks formation

Caption: Potential points of SHP2-independent autophagy inhibition.

Autophagic_Flux_Workflow start Seed Cells treatment Treat with: 1. Vehicle 2. Compound X 3. Vehicle + Lyso Inhibitor 4. Compound X + Lyso Inhibitor start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot for LC3-II, p62, Loading Control lysis->western analysis Quantify Bands & Analyze Flux western->analysis

References

Technical Support Center: Investigating the FGFR-SHP2 Axis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the intricate relationship between Fibroblast Growth Factor Receptor (FGFR) signaling and SHP2 inhibition. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: We are observing resistance to our SHP2 inhibitor in an FGFR-driven cancer cell line. What is the likely mechanism?

A1: A primary mechanism of resistance to allosteric SHP2 inhibitors in FGFR-driven cancers is a rapid feedback activation of FGFR itself.[1][2][3] Treatment with a SHP2 inhibitor can initially suppress downstream signaling, such as phosphorylated ERK (p-ERK) levels. However, this inhibition can trigger a rebound in p-ERK levels within a few hours, driven by the reactivation of FGFR.[1][2][4] This feedback loop is often associated with the downregulation of negative regulators of receptor tyrosine kinase (RTK) signaling, like SPRY family proteins.[1][2]

Q2: How can we confirm that FGFR feedback activation is responsible for the observed SHP2 inhibitor resistance?

A2: To confirm FGFR feedback activation, you can perform a time-course experiment monitoring p-ERK levels after SHP2 inhibitor treatment. An initial decrease followed by a rapid rebound of p-ERK is a key indicator.[1][4] This rebound can be blocked by co-treatment with an FGFR inhibitor or by using a higher dose of the SHP2 inhibitor.[1][2] Additionally, you can assess the phosphorylation status of FGFR itself, which is expected to increase following SHP2 inhibition in this context.[1]

Q3: Are all FGFR-driven cell lines equally resistant to SHP2 inhibitors?

A3: No, the sensitivity can vary. Studies have shown that cancer cell lines with FGFR dependencies are often less sensitive to allosteric SHP2 inhibitors like SHP099 when compared to cell lines driven by other RTKs, such as EGFR.[1][5] However, these FGFR-driven cells are still dependent on SHP2 for signaling.[1][5]

Q4: What are the therapeutic strategies to overcome this resistance mechanism?

A4: Combination therapy is a promising approach. Co-administration of an SHP2 inhibitor with an FGFR inhibitor has been shown to be effective in blocking the p-ERK rebound and enhancing anti-tumor activity.[1][6] Another strategy involves combining different allosteric SHP2 inhibitors that bind to distinct sites or combining a SHP2 inhibitor with a RAS-SOS1 interaction inhibitor.[1][2]

Troubleshooting Guides

Problem 1: Inconsistent or absent p-ERK inhibition after SHP2 inhibitor treatment.
  • Possible Cause 1: Rapid Feedback Activation. As detailed in the FAQs, FGFR-driven cells can exhibit a rapid rebound in p-ERK levels within as little as two hours of treatment.[1][2][4]

    • Troubleshooting Tip: Perform a time-course experiment, analyzing p-ERK levels at early time points (e.g., 15, 30, 60, 120 minutes) to capture the initial inhibition before the rebound.[4]

  • Possible Cause 2: Suboptimal Inhibitor Concentration. The concentration of the SHP2 inhibitor may be insufficient to sustain the inhibition of the reactivated pathway.

    • Troubleshooting Tip: Conduct a dose-response experiment to determine the optimal concentration of your SHP2 inhibitor. Higher doses may be required to attenuate the p-ERK rebound.[1][5]

  • Possible Cause 3: Intrinsic Resistance. The cell line may have SHP2-independent mechanisms for activating the RAS-MAPK pathway.[1]

    • Troubleshooting Tip: Confirm SHP2 dependence using genetic approaches like siRNA or shRNA-mediated knockdown of SHP2.[5]

Problem 2: Difficulty in detecting the interaction between SHP2 and its binding partners (e.g., FRS2, GAB1) by co-immunoprecipitation (Co-IP).
  • Possible Cause 1: Weak or Transient Interaction. The interaction between SHP2 and its upstream activators might be transient or not robustly detectable at baseline in some cell models.[1]

    • Troubleshooting Tip: Stimulate the cells with an appropriate FGF ligand to enhance the signaling cascade and potentially stabilize the interaction before lysis. Also, optimize the lysis buffer to maintain protein-protein interactions.

  • Possible Cause 2: Antibody Issues. The antibodies used for immunoprecipitation or western blotting may not be optimal.

    • Troubleshooting Tip: Validate your antibodies for Co-IP and western blotting applications. Use positive and negative controls to ensure specificity.

Quantitative Data Summary

Table 1: Proliferative Sensitivity of FGFR-Driven Cell Lines to the SHP2 Inhibitor SHP099

Cell LineCancer TypeFGFR AlterationSHP099 IC50 (µM)Reference
SUM-52Breast CancerFGFR2 Amplification> 10[1]
KATO IIIGastric CancerFGFR2 Amplification> 10[1]
JHH-7Hepatocellular CarcinomaFGF19 Amplification> 10[1]
Hep3BHepatocellular CarcinomaFGF19 Amplification> 10[1]

Key Experimental Protocols

Protocol 1: Western Blotting for p-ERK Rebound Assessment
  • Cell Seeding and Treatment: Plate FGFR-driven cancer cells and allow them to adhere overnight. Treat the cells with the SHP2 inhibitor at the desired concentration for various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h). Include a positive control (e.g., an FGFR inhibitor) and a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against p-ERK (e.g., p-p44/42 MAPK). Subsequently, incubate with a secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK as a loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) of SHP2 and FRS2
  • Cell Culture and Stimulation: Culture FGFR-driven cells to 80-90% confluency. If investigating ligand-dependent interactions, serum-starve the cells and then stimulate with a specific FGF ligand for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-SHP2 antibody or a control IgG overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against SHP2 and FRS2.

Visualizations

FGFR_SHP2_Feedback_Loop cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation FGF FGF Ligand FGF->FGFR Activation GRB2 GRB2 FRS2->GRB2 SHP2 SHP2 FRS2->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->FGFR Feedback Activation (upon SHP2i) SPRY SPRY ERK->SPRY Activation SPRY->FGFR SHP2i SHP2 Inhibitor SHP2i->SHP2 Inhibition FGFRi FGFR Inhibitor FGFRi->FGFR Inhibition

Caption: FGFR signaling pathway and the SHP2 inhibitor-induced feedback activation loop.

Troubleshooting_Workflow Start No/Weak p-ERK Inhibition with SHP2 Inhibitor TimeCourse Perform Time-Course (0-4 hours) Start->TimeCourse CheckRebound p-ERK Rebound Observed? TimeCourse->CheckRebound DoseResponse Perform Dose-Response Experiment CheckRebound->DoseResponse No FeedbackConfirmed Feedback Activation Likely CheckRebound->FeedbackConfirmed Yes SustainedInhibition Sustained Inhibition? DoseResponse->SustainedInhibition CheckKnockdown Confirm SHP2 Dependence (si/shRNA) NoEffect Still No Effect CheckKnockdown->NoEffect FeedbackConfirmed->DoseResponse ConsiderOther Consider Alternative Resistance Mechanisms SustainedInhibition->CheckKnockdown No OptimalDose Optimal Dose Identified SustainedInhibition->OptimalDose Yes

Caption: Troubleshooting workflow for unexpected p-ERK results with SHP2 inhibitors.

References

Technical Support Center: Optimizing SHP394 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SHP394, a potent and selective allosteric inhibitor of SHP2, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases, regulating pathways such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival, proliferation, and differentiation.[3][4] By binding to an allosteric site, this compound locks SHP2 in an inactive conformation, thereby inhibiting its phosphatase activity and blocking downstream signaling cascades like ERK1/2 and AKT.[1][4]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on studies with similar SHP2 inhibitors like SHP099, a concentration range of 10 µM to 30 µM has been shown to be effective in various cancer cell lines.[5] For this compound, which has a reported IC50 of 23 nM in biochemical assays, a starting range for cellular assays could be from low nanomolar to low micromolar concentrations.[2]

Q3: How should I prepare and store this compound?

A3: For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Q4: What are the expected downstream effects of this compound treatment?

A4: The primary downstream effect of this compound treatment is the inhibition of the RAS-ERK signaling pathway.[4] This can be observed by a significant reduction in the phosphorylation of ERK1/2 (p-ERK1/2).[5] Phenotypically, this inhibition of SHP2 can lead to decreased cell proliferation, cell cycle arrest, and in some cases, apoptosis.[3][5]

Troubleshooting Guide

Problem 1: No significant decrease in cell viability is observed after this compound treatment.

Possible CauseSuggested Solution
Sub-optimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 50 µM) to determine the IC50 for your specific cell line.
Cell Line Resistance Some cell lines may be inherently resistant to SHP2 inhibition. Confirm the expression and activation of the SHP2 pathway in your cell line via western blot.
Incorrect Drug Preparation/Storage Ensure the this compound stock solution was prepared correctly and stored properly to avoid degradation. Prepare a fresh stock solution if necessary.
Short Incubation Time Increase the incubation time with this compound (e.g., 48 or 72 hours) to allow for sufficient time to observe effects on cell viability.

Problem 2: High levels of cell death observed even at low concentrations of this compound.

Possible CauseSuggested Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
High Cell Line Sensitivity Your cell line may be particularly sensitive to SHP2 inhibition. Lower the concentration range in your dose-response experiments.
Off-Target Effects While this compound is selective, off-target effects can occur at high concentrations. Use the lowest effective concentration determined from your dose-response curve.

Problem 3: Inconsistent results between experiments.

Possible CauseSuggested Solution
Variable Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact proliferation rates and drug response.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses to treatments.[6]

Quantitative Data Summary

Table 1: In Vitro Efficacy of SHP2 Inhibitors in Various Cancer Cell Lines

CompoundCell LineAssayConcentrationEffectReference
SHP099RPMI-8226 (Multiple Myeloma)CCK-810, 20, 30 µMSynergistic cytotoxicity with Bortezomib[5]
SHP099NCI-H929 (Multiple Myeloma)CCK-810, 20, 30 µMSynergistic cytotoxicity with Bortezomib[5]
RMC-4550RPMI-8226 (Multiple Myeloma)BrdU/HoechstIncreased concentrationsCell cycle arrest[5]
RMC-4550NCI-H929 (Multiple Myeloma)BrdU/HoechstIncreased concentrationsCell cycle arrest[5]
Compound 57774MCF-7 (Breast Cancer)Proliferation Assay20 µM74.5% reduction in proliferation[3]
Compound 57774MDA-MB-231 (Breast Cancer)Proliferation Assay20 µM64% reduction in proliferation[3]

Experimental Protocols

Cell Viability (MTT/CCK-8) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration of 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Assay:

    • For MTT: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form. Solubilize the crystals with 100 µL of DMSO or solubilization buffer.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

Western Blot for Phospho-ERK1/2
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for total ERK1/2 as a loading control.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS Promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibits Experimental_Workflow_IC50 start Start seed_cells Seed Cells (96-well plate) start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_this compound Prepare Serial Dilutions of this compound incubate_overnight->prepare_this compound treat_cells Treat Cells with this compound (24-72h) prepare_this compound->treat_cells add_reagent Add Viability Reagent (MTT or CCK-8) treat_cells->add_reagent read_plate Read Absorbance add_reagent->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end Troubleshooting_Logic start Unexpected Result no_effect No Effect on Cell Viability start->no_effect high_toxicity High Toxicity at Low Concentration start->high_toxicity inconsistent Inconsistent Results start->inconsistent check_conc Optimize Concentration no_effect->check_conc check_resistance Check Cell Line Resistance no_effect->check_resistance check_drug Verify Drug Integrity no_effect->check_drug check_solvent Check Solvent Toxicity high_toxicity->check_solvent check_seeding Standardize Cell Seeding inconsistent->check_seeding check_passage Control Passage Number inconsistent->check_passage

References

Technical Support Center: In Vivo Experiments with SHP2 Inhibitors (Featuring SHP394)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting in vivo experiments with SHP2 inhibitors, with a focus on SHP394. The information provided is collated from studies on various SHP2 inhibitors, including SHP099 and TNO155, to offer a comprehensive resource for drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other allosteric SHP2 inhibitors?

A1: this compound is an orally active and selective allosteric inhibitor of SHP2.[1] SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS/MAPK pathway, which is vital for tumor cell survival, growth, and proliferation.[2][3] Allosteric inhibitors like this compound stabilize SHP2 in an auto-inhibited conformation, effectively locking the enzyme in an inactive state.[4][5] This prevents the dephosphorylation of its substrates, leading to the downregulation of downstream signaling pathways like RAS-RAF-MEK-ERK.[2][6][7]

Q2: What are the expected anti-tumor effects of this compound in vivo?

A2: In vivo, this compound is expected to demonstrate a dose-dependent reduction in tumor volume.[1] Studies with similar SHP2 inhibitors have shown significant inhibition of tumor growth in various xenograft models.[6][8] For instance, SHP099 has been shown to significantly decrease tumor burden in mouse models of multiple myeloma and colon cancer.[6][9] In some cases, high doses of SHP2 inhibitors have led to tumor regression.[1] Beyond direct effects on tumor cells, SHP2 inhibition can also promote an anti-tumor immune response by enhancing the activation and function of CD8+ cytotoxic T-cells.[9]

Q3: What are some common xenograft models used for testing SHP2 inhibitors?

A3: Common models include subcutaneous xenografts using various cancer cell lines. For example, RPMI-8226 and NCI-H929 multiple myeloma cells, CT-26 and MC-38 colon cancer cells, and various non-small cell lung cancer (NSCLC) cell lines have been used in murine models.[6][8][9] Patient-derived xenograft (PDX) models are also utilized to assess efficacy in a more clinically relevant setting.[10] The choice of model often depends on the cancer type being studied and the specific genetic background of the tumor cells (e.g., KRAS or BRAF mutations).

Q4: Can SHP2 inhibitors be used in combination with other therapies?

A4: Yes, extensive preclinical data supports the use of SHP2 inhibitors in combination with other targeted therapies and immunotherapies.[11] SHP2 inhibition has shown synergistic effects when combined with inhibitors of EGFR, BRAF, MEK, KRAS G12C, and CDK4/6.[11] It can also enhance the efficacy of PD-1 blockade by augmenting anti-tumor immunity.[9] Combining SHP2 inhibitors with other targeted agents can help overcome or delay the emergence of drug resistance.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Tumor Growth Inhibition Suboptimal Dosing: The dose of this compound may be too low to achieve therapeutic concentrations in the tumor.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.[13] - this compound has shown dose-dependent tumor volume reduction at 20, 40, and 80 mg/kg administered twice daily.[1]
Inappropriate Tumor Model: The chosen cell line may be insensitive to SHP2 inhibition.- Select cell lines with known dependence on signaling pathways regulated by SHP2 (e.g., RTK-driven or KRAS-mutant cancers).[4][14] - Some cell lines, like certain colon carcinoma lines, have shown intrinsic resistance to SHP2 inhibitors in vitro.[4]
Drug Resistance: The tumor may have developed primary or acquired resistance.- Investigate mechanisms of resistance, such as reactivation of the MAPK pathway through bypass mechanisms.[5] - Consider combination therapy with other targeted agents to overcome resistance.[12][15]
Observed Toxicity/Adverse Effects High Drug Exposure: The administered dose may be too high, leading to off-target effects.- Reduce the dose of this compound.[1] - Monitor mice for signs of toxicity, such as weight loss, and adjust dosing accordingly.[1] - Common adverse effects with SHP2 inhibitors can include edema and cytopenias.[7]
Vehicle-Related Toxicity: The vehicle used for drug formulation may be causing adverse effects.- Test the vehicle alone to assess its toxicity profile. - Consider alternative, well-tolerated vehicle formulations.
Inconsistent Results Between Experiments Variability in Experimental Procedures: Inconsistencies in tumor cell implantation, drug administration, or data collection can lead to variable outcomes.- Standardize all experimental protocols, including cell passage number, implantation site, and timing of measurements. - Ensure consistent drug formulation and administration techniques.
Animal Health Status: Underlying health issues in the experimental animals can affect tumor growth and drug response.- Use healthy, age-matched animals from a reputable supplier. - Monitor animal health throughout the study.

Quantitative Data Summary

Table 1: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models

Compound Cancer Model Dosing Regimen Tumor Growth Inhibition (%) Reference
This compoundDetroit-562 Xenograft20, 40, 80 mg/kg BIDDose-dependent reduction[14]
SHP099Multiple Myeloma (RPMI-8226)75 mg/kg dailySignificant reduction vs. vehicle[6]
SHP099Colon Cancer (MC-38)Not specifiedSignificantly smaller tumors vs. monotherapy[9]
TNO155Neuroblastoma (Kelly)20 mg/kg BIDSignificant reduction with lorlatinib[13]
RMC-4550Multiple Myeloma (RPMI-8226)30 mg/kg dailySignificant reduction vs. vehicle[6]

Experimental Protocols

General Xenograft Tumor Model Protocol
  • Cell Culture: Culture the selected cancer cell line (e.g., RPMI-8226) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., Balb/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula Volume = (length x width^2) / 2 is commonly used.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule (e.g., 80 mg/kg, twice daily).[1]

  • Endpoint: Continue treatment for a specified period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined size.

  • Data Collection: At the end of the study, measure final tumor volume and weight.[6] Tissues can be collected for further analysis (e.g., histology, Western blotting).

Visualizations

Signaling Pathway Diagram

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 GRB2 GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->GRB2 This compound This compound This compound->SHP2

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical In Vivo Experiment start Select Xenograft Model implant Implant Tumor Cells start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice monitor->randomize treat Treat with this compound or Vehicle randomize->treat endpoint Endpoint Analysis (Tumor Size, Weight) treat->endpoint analysis Data Analysis endpoint->analysis

Caption: General workflow for an in vivo xenograft study.

References

Technical Support Center: SHP394 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the SHP2 inhibitor, SHP394 (also known as SHP099), in animal studies. The information is intended for scientists and drug development professionals to help anticipate and mitigate potential toxicities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective oral allosteric inhibitor of SH2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is often dysregulated in cancer. By binding to a site distinct from the active site, this compound locks SHP2 in an inactive conformation, thereby inhibiting its function and blocking downstream signaling that promotes cell proliferation and survival.

Q2: What are the most common toxicities observed with SHP2 inhibitors in animal studies?

A2: On-target, off-tumor toxicities are the primary concern with SHP2 inhibitors. Based on preclinical data, these may include gastrointestinal issues such as diarrhea, hematological effects like decreased platelets and neutrophils, elevated blood creatine (B1669601) phosphokinase, peripheral edema, and skin conditions like acneiform dermatitis[1]. Careful monitoring for these adverse events is recommended.

Q3: Is this compound generally well-tolerated in animal models?

A3: In many preclinical xenograft models, this compound has been shown to be efficacious with a manageable safety profile, often without causing significant body weight loss or other overt signs of toxicity at therapeutic doses[2]. However, at higher doses (e.g., 80 mg/kg twice daily), reductions in body weight have been observed. Tolerability can be species- and strain-dependent.

Q4: Can this compound be combined with other anti-cancer agents? What are the toxicity concerns?

A4: Yes, this compound is frequently evaluated in combination with other targeted therapies, such as MEK inhibitors or immune checkpoint inhibitors (e.g., anti-PD-1 antibodies)[3]. While these combinations can offer synergistic anti-tumor activity, they may also lead to additive or synergistic toxicities. It is crucial to carefully monitor animals for an exacerbated toxicity profile when using this compound in combination regimens. For instance, combining SHP2 and MEK inhibitors has been associated with significant toxicity in some models[4].

Troubleshooting Guides

Issue 1: Body Weight Loss or Lack of Appetite in Treated Animals

Possible Cause: High dosage or frequent administration of this compound. Gastrointestinal toxicity can also contribute to reduced food and water intake.

Troubleshooting Steps:

  • Dose Reduction: If significant body weight loss (>15-20%) is observed, consider reducing the dose of this compound. Efficacy may be maintained at a lower, better-tolerated dose.

  • Intermittent Dosing: Instead of daily administration, switch to an intermittent dosing schedule. Schedules such as 5 days on/2 days off, or dosing every other day, have been shown to improve tolerability while maintaining efficacy.

  • Supportive Care: Ensure easy access to palatable, high-calorie food and hydration. Wet mash or gel-based nutrition can be beneficial for animals with reduced appetite.

  • Vehicle Check: In rare cases, the vehicle used for administration may cause gastrointestinal upset. Consider running a vehicle-only control group to rule this out.

Issue 2: Hematological Abnormalities (e.g., Thrombocytopenia, Neutropenia)

Possible Cause: On-target hematopoietic toxicity of SHP2 inhibition.

Troubleshooting Steps:

  • Blood Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals during the study (e.g., weekly) to monitor for changes in platelet and neutrophil levels.

  • Dose Adjustment: Similar to managing body weight loss, dose reduction or an intermittent dosing schedule can help mitigate hematological toxicity.

  • Recovery Periods: Incorporate treatment-free periods to allow for the recovery of hematopoietic cell populations.

Data Presentation

Table 1: Dose-Dependent Effects of SHP099 on Body Weight in Mice
Dosage (mg/kg, oral, daily)Species/StrainStudy DurationAverage Body Weight ChangeCitation(s)
5BALB/c13 daysNo significant difference from vehicle[2]
75SyngeneicUp to 30 daysNo significant loss of body weight[5]
100SyngeneicUp to 30 daysNo significant loss of body weight[5]

Note: This table represents typical findings. Actual results may vary depending on the specific animal model and experimental conditions.

Table 2: Pharmacokinetic Parameters of SHP099 in Preclinical Species
ParameterMouseRatDog
Tmax (h) ~1.0 - 3.0~2.0 - 6.0~1.0 - 3.0
t1/2 (h) ~7.0 - 11.5~1.1 - 10.4~5.9 - 9.4
Oral Bioavailability (%) ~17-20%<2%~3-11%

Disclaimer: The pharmacokinetic data presented here are synthesized from multiple sources studying different, though structurally related, small molecules and may not be fully representative of this compound. This table is for illustrative purposes to highlight the variability across species. Researchers should determine the PK parameters for their specific experimental setup.

Experimental Protocols

Protocol 1: In Vivo Efficacy and Tolerability Study of this compound in a Mouse Xenograft Model
  • Animal Model:

    • Species: Mouse (e.g., BALB/c nude or NOD/SCID)

    • Age: 6-8 weeks

    • Acclimatization: Allow at least one week of acclimatization before any procedures.

  • Tumor Implantation:

    • Inject tumor cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) subcutaneously into the flank of the mice.

    • Monitor tumor growth using calipers.

  • Drug Formulation and Administration:

    • Vehicle: A common vehicle for SHP099 is a suspension in 0.5% methylcellulose (B11928114) or a mixture of 0.6% hydroxypropyl methylcellulose, 0.4% Tween-80, and 0.9% saline.

    • Preparation: Prepare the this compound suspension fresh daily or as stability data allows. Ensure the suspension is homogenous before each administration.

    • Administration: Administer this compound orally via gavage at the desired dose (e.g., 75 mg/kg) and schedule (e.g., once daily).

  • Monitoring and Data Collection:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Body Weight: Record the body weight of each animal 2-3 times per week.

    • Clinical Observations: Perform daily health checks, observing for any signs of toxicity such as changes in posture, activity, fur texture, or signs of diarrhea.

    • Blood Collection: If hematological monitoring is required, collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and specified time points.

  • Humane Endpoints:

    • Euthanize animals if tumor volume exceeds a predetermined size (e.g., 2000 mm³), if body weight loss exceeds 20%, or if severe signs of distress are observed.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS promotes activation This compound This compound This compound->SHP2 inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Acclimatize\nAnimals Acclimatize Animals Tumor Cell\nImplantation Tumor Cell Implantation Acclimatize\nAnimals->Tumor Cell\nImplantation Randomize into\nGroups Randomize into Groups Tumor Cell\nImplantation->Randomize into\nGroups Daily Dosing\n(this compound or Vehicle) Daily Dosing (this compound or Vehicle) Randomize into\nGroups->Daily Dosing\n(this compound or Vehicle) Measure Tumor Volume\n(2-3x/week) Measure Tumor Volume (2-3x/week) Daily Dosing\n(this compound or Vehicle)->Measure Tumor Volume\n(2-3x/week) Record Body Weight\n(2-3x/week) Record Body Weight (2-3x/week) Daily Dosing\n(this compound or Vehicle)->Record Body Weight\n(2-3x/week) Daily Clinical\nObservations Daily Clinical Observations Daily Dosing\n(this compound or Vehicle)->Daily Clinical\nObservations Euthanasia at\nEndpoint Criteria Euthanasia at Endpoint Criteria Measure Tumor Volume\n(2-3x/week)->Euthanasia at\nEndpoint Criteria if tumor size endpoint met Record Body Weight\n(2-3x/week)->Euthanasia at\nEndpoint Criteria if weight loss endpoint met Daily Clinical\nObservations->Euthanasia at\nEndpoint Criteria if humane endpoint met Tissue Collection\n& Analysis Tissue Collection & Analysis Euthanasia at\nEndpoint Criteria->Tissue Collection\n& Analysis

Caption: General experimental workflow for an in vivo this compound study.

Mitigation_Strategy Toxicity Toxicity Observed (e.g., Weight Loss) Dose_Reduction Reduce Dose Toxicity->Dose_Reduction Intermittent_Dosing Intermittent Dosing Toxicity->Intermittent_Dosing Supportive_Care Supportive Care Toxicity->Supportive_Care Improved_Tolerability Improved Tolerability Dose_Reduction->Improved_Tolerability Intermittent_Dosing->Improved_Tolerability Supportive_Care->Improved_Tolerability

Caption: Logical relationship for mitigating toxicity in animal studies.

References

addressing variability in SHP394 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHP394. This resource is designed for researchers, scientists, and drug development professionals to address variability and troubleshoot common issues encountered during experiments with this selective allosteric SHP2 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for problems that may arise during your experiments with this compound.

I. Compound Handling and Cell Culture

Question: My this compound solution appears cloudy or precipitated after dilution in cell culture media. What should I do?

Answer: This may be due to the solubility limits of this compound in aqueous solutions.

  • Troubleshooting Steps:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity and compound precipitation.

    • Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can improve solubility.

    • Vortexing: Vortex the diluted solution gently and thoroughly before adding it to the cells.

    • Fresh Dilutions: Prepare fresh working dilutions from your DMSO stock for each experiment. Avoid using old dilutions.

Question: I am observing high variability in my cell viability assay results between replicate wells. What are the common causes?

Answer: High variability often points to technical inconsistencies in the experimental setup.

  • Common Causes and Solutions:

    • Uneven Cell Seeding: Ensure your cell suspension is homogeneous before and during plating to avoid variations in cell numbers per well.

    • Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes of cells, media, and this compound.

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.

II. In Vitro Assays: Efficacy and Signaling

Question: I am not observing the expected decrease in cell viability in my cancer cell line upon this compound treatment. What are the potential reasons?

Answer: A lack of response can be due to several factors, ranging from the intrinsic biology of your cell line to suboptimal experimental conditions.

  • Potential Causes & Troubleshooting:

    • Intrinsic Resistance: The growth and survival of your chosen cell line may not be dependent on the SHP2-RAS-MAPK signaling pathway. Consider using a positive control cell line known to be sensitive to SHP2 inhibition.

    • Acquired Resistance: Prolonged exposure to SHP2 inhibitors can lead to the development of resistance, often through feedback activation of receptor tyrosine kinases (RTKs) or mutations in the SHP2 gene.[1]

    • Suboptimal Assay Conditions: The effects of this compound on cell viability may take time to become apparent. Perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration.

    • Off-Target Effects: Some SHP2 allosteric inhibitors have been shown to have off-target effects, such as inhibiting autophagy, which can contribute to their anti-tumor activity.[2][3][4] This could lead to variable results if not considered in the experimental design.

Question: My phospho-ERK (p-ERK) Western blot results are inconsistent or show no change after this compound treatment. How can I troubleshoot this?

Answer: Inconsistent p-ERK results can be due to issues with sample preparation, the Western blotting procedure, or the biology of the system being studied.

  • Troubleshooting Workflow:

    • Phosphatase Inhibition: It is critical to use lysis buffers supplemented with a fresh cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of ERK. Keep samples on ice at all times.

    • Blocking Agent: Use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking. Milk contains phosphoproteins that can cause high background with phospho-specific antibodies.

    • Antibody Dilutions: Optimize the dilutions of both your primary and secondary antibodies. A dot blot can be a quick way to determine the optimal antibody concentrations.

    • Signal Normalization: Normalize the p-ERK signal to the total ERK signal for each sample to account for any variations in protein loading. This involves stripping the membrane after detecting p-ERK and re-probing with an antibody against total ERK.

    • Time Course: The inhibition of p-ERK can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time point for observing maximal inhibition. In some cell lines, a rebound in p-ERK levels can occur after a few hours.[1]

III. In Vivo Experiments

Question: I am observing significant inter-animal variability in tumor growth in my this compound xenograft study. What could be the cause?

Answer: Inter-animal variability is a common challenge in xenograft studies.

  • Potential Sources of Variability:

    • Tumor Implantation: Ensure consistent cell numbers and injection technique for each animal.

    • Animal Health: Monitor the health of the animals closely, as underlying health issues can affect tumor growth.

    • Drug Formulation and Administration: Ensure the this compound formulation is homogeneous and administered consistently (e.g., same time of day, correct volume).

    • Tumor Microenvironment: The tumor microenvironment can vary between animals and influence drug response.

Question: The anti-tumor efficacy of this compound in my in vivo model is lower than expected based on in vitro data. Why might this be?

Answer: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to several factors.

  • Pharmacokinetics/Pharmacodynamics (PK/PD):

    • Bioavailability: this compound is orally bioavailable, but its absorption and distribution can vary.[5] Consider performing a PK study to determine the drug concentration in plasma and tumor tissue over time.

    • Target Engagement: Assess target engagement in the tumor tissue by measuring p-ERK levels at different time points after dosing to establish a PK/PD relationship.

    • Dosing Schedule: The dosing schedule may need to be optimized. Consider more frequent dosing or a higher dose if tolerated.

Data Presentation

Table 1: In Vitro IC50 Values of SHP2 Inhibitors in Different Cell Lines

Cell LineDriver MutationSHP099 IC50 (µM)This compound IC50 (µM)Reference
Detroit 562EGFR driven3.76Not Reported[6]
KYSE-520EGFR driven5.14Not Reported[6]
JHH-7FGFR driven45.32>10[6]
Hep3BFGFR driven19.08>10[6]
MV4-11FLT3-ITD0.32Not Reported[7]
TF-1GM-CSF dependent1.73Not Reported[7]

Note: This table summarizes data from various studies and experimental conditions may differ.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

ModelDose and ScheduleOutcomeReference
Detroit-56220, 40, 80 mg/kg BIDDose-dependent reduction in tumor volume[5]
Detroit-56280 mg/kg BID34% tumor regression[5]

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the media and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for p-ERK and Total ERK
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations, add Laemmli sample buffer, and boil the samples. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: After imaging, strip the membrane and re-probe with an antibody against total ERK for normalization.

Mouse Xenograft Model
  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel®.

  • Cell Injection: Subcutaneously inject the cell suspension (e.g., 1 x 10⁷ cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control orally at the desired dose and schedule.

  • Efficacy and Tolerability Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., p-ERK levels).

Visualizations

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_shp2 SHP2 Regulation cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive activates SOS1 SOS1 GRB2->SOS1 recruits RAS RAS SOS1->RAS activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS promotes activation This compound This compound This compound->SHP2_inactive stabilizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: SHP2 signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow_pERK cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_biology Biological Factors start Inconsistent or No Change in p-ERK Levels check_lysis_buffer Use fresh lysis buffer with phosphatase/protease inhibitors? start->check_lysis_buffer keep_on_ice Keep samples on ice? check_lysis_buffer->keep_on_ice Yes end_bad Re-evaluate Experiment check_lysis_buffer->end_bad No check_blocking Used 5% BSA for blocking? keep_on_ice->check_blocking optimize_antibodies Optimized antibody concentrations? check_blocking->optimize_antibodies Yes check_blocking->end_bad No normalize_signal Normalized to total ERK? optimize_antibodies->normalize_signal time_course Performed a time-course experiment? normalize_signal->time_course Yes normalize_signal->end_bad No check_resistance Considered intrinsic or acquired resistance? time_course->check_resistance Yes time_course->end_bad No end_good Consistent p-ERK Inhibition check_resistance->end_good

Caption: Troubleshooting workflow for inconsistent p-ERK Western blot results.

In_Vivo_Variability_Logic cluster_technical Technical Factors cluster_pkpd Pharmacokinetics/Pharmacodynamics start High In Vivo Variability or Low Efficacy check_implantation Consistent tumor cell implantation? start->check_implantation check_drug_prep Homogeneous drug formulation and consistent administration? check_implantation->check_drug_prep Yes end_bad Re-evaluate Model/Compound check_implantation->end_bad No pk_study Performed PK study to assess drug exposure in plasma/tumor? check_drug_prep->pk_study Yes check_drug_prep->end_bad No pd_study Assessed target engagement (p-ERK) in tumors? pk_study->pd_study Yes pk_study->end_bad No optimize_dosing Optimized dosing schedule? pd_study->optimize_dosing Yes pd_study->end_bad No end_good Improved In Vivo Results optimize_dosing->end_good

Caption: Logic for addressing in vivo experimental variability with this compound.

References

Technical Support Center: Investigating the Impact of SHP394 on Non-Canonical SHP2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of SHP394, a potent and selective allosteric inhibitor of SHP2, on non-canonical SHP2 signaling pathways. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support.

Frequently Asked Questions (FAQs)

Q1: What are the primary non-canonical signaling pathways modulated by SHP2?

A1: Besides its well-established role in the canonical RAS/RAF/MEK/ERK pathway, SHP2 is known to influence several non-canonical signaling pathways, most notably the JAK/STAT and PI3K/AKT pathways. SHP2's function in these pathways can be complex and context-dependent, acting as either a positive or negative regulator.

Q2: How does this compound, as an allosteric inhibitor, affect SHP2's interaction with its downstream effectors in non-canonical pathways?

A2: this compound stabilizes SHP2 in an auto-inhibited conformation. This prevents the conformational changes required for its catalytic activity and may also interfere with its scaffolding functions, thereby modulating its interaction with downstream signaling molecules in pathways like JAK/STAT and PI3K/AKT.

Q3: We are not observing a significant change in STAT3 phosphorylation after this compound treatment. What are the possible reasons?

A3: Several factors could contribute to this observation:

  • Cellular Context: The effect of SHP2 on STAT3 signaling is cell-type specific. In some cellular contexts, SHP2 may not be the primary regulator of STAT3 phosphorylation.

  • Redundant Pathways: Other phosphatases or signaling pathways might be compensating for the inhibition of SHP2.

  • Experimental Conditions: The timing of this compound treatment and cytokine stimulation is critical. Ensure that the treatment duration is sufficient to observe a downstream effect and that the cytokine stimulation robustly activates the JAK/STAT pathway.

  • Antibody Quality: Verify the specificity and sensitivity of your phospho-STAT3 antibody.

Q4: We see a variable effect of this compound on AKT phosphorylation. Why is this?

A4: The role of SHP2 in the PI3K/AKT pathway is multifaceted. SHP2 can both positively and negatively regulate this pathway depending on the specific receptor tyrosine kinase (RTK) and the adaptor proteins involved. Therefore, the effect of this compound on AKT phosphorylation can vary between different cell lines and experimental conditions. It is crucial to characterize the specific molecular context in your model system.

Troubleshooting Guides

Problem 1: Inconsistent Western Blot results for phosphorylated proteins (p-STAT3, p-AKT).
  • Possible Cause: Suboptimal sample preparation and handling.

    • Solution: Ensure rapid cell lysis on ice with freshly prepared lysis buffer containing protease and phosphatase inhibitors. Promptly process or freeze the lysates to prevent dephosphorylation.

  • Possible Cause: Poor antibody performance.

    • Solution: Validate your primary antibodies for specificity and optimal dilution. Include positive and negative controls in your experiments. For phospho-specific antibodies, it is essential to strip the membrane and probe for the total protein to normalize the signal.

  • Possible Cause: Inconsistent protein loading.

    • Solution: Perform a protein concentration assay (e.g., BCA) to ensure equal loading. Always normalize to a loading control like GAPDH or β-actin.

Problem 2: Difficulty in interpreting Co-immunoprecipitation (Co-IP) results for SHP2-substrate interaction.
  • Possible Cause: Weak or transient interaction.

    • Solution: Optimize lysis buffer conditions to maintain protein-protein interactions. Consider using a cross-linking agent before cell lysis, but be aware that this can lead to non-specific interactions.

  • Possible Cause: High background or non-specific binding.

    • Solution: Increase the stringency of your wash buffers. Pre-clear your lysates with control IgG beads before immunoprecipitation. Use a specific antibody for IP and ensure appropriate controls (e.g., isotype control IgG) are included.

  • Possible Cause: Inefficient immunoprecipitation.

    • Solution: Ensure sufficient antibody and protein A/G bead concentrations. Optimize incubation times for antibody-lysate and bead-antibody-lysate complexes.

Data Presentation

The following tables summarize representative quantitative data for the effects of the SHP2 inhibitor SHP099, a close analog of this compound. This data can serve as a reference for expected outcomes in your experiments.

Table 1: Effect of SHP2 Inhibition on Cell Proliferation (IC50 values)

Cell LineDriver MutationSHP099 IC50 (µM)
SUM-52FGFR-driven49.62[1]
KATO IIIFGFR-driven17.28[1]
JHH-7FGFR-driven45.32[1]
Hep3BFGFR-driven19.08[1]
Detroit 562EGFR-driven3.76[1]
KYSE-520EGFR-driven5.14[1]
PC9EGFR-driven7.536 (24h)
PC9GREGFR-driven8.900 (24h)

Table 2: Effect of SHP099 on ERK Phosphorylation

Cell LineTreatmentp-ERK Inhibition (IC50)
MDA-MB-468SHP099~0.25 µM[2]
KYSE520SHP099~0.25 µM[2]

Experimental Protocols

Western Blot Analysis of STAT3 and AKT Phosphorylation

This protocol describes the assessment of STAT3 and AKT phosphorylation levels in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Cytokine for stimulation (e.g., IL-6 for STAT3, EGF for AKT)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH/β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve cells if necessary, then pre-treat with various concentrations of this compound for the desired time.

  • Stimulation: Stimulate cells with the appropriate cytokine for a predetermined time to induce phosphorylation of STAT3 or AKT.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the bands using an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.

Co-immunoprecipitation (Co-IP) of SHP2 and STAT3

This protocol is for investigating the interaction between SHP2 and STAT3.

Materials:

  • Cell culture reagents

  • This compound

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibodies: anti-SHP2, anti-STAT3, and control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound as required.

  • Cell Lysis: Lyse cells in non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-SHP2 antibody or control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times with wash buffer to remove non-specific proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using an anti-STAT3 antibody to detect the co-immunoprecipitated protein.

Visualizations

SHP2_NonCanonical_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation GRB2_SOS GRB2/SOS RTK->GRB2_SOS Canonical PI3K PI3K RTK->PI3K Non-Canonical CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Non-Canonical RAS RAS SHP2->RAS Positive Regulation SHP2->PI3K Context-dependent Regulation STAT3 STAT3 SHP2->STAT3 Negative Regulation (Dephosphorylation) This compound This compound This compound->SHP2 Inhibition GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK GeneExpression Gene Expression (Proliferation, Survival) RAF_MEK_ERK->GeneExpression AKT AKT PI3K->AKT AKT->GeneExpression JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->GeneExpression

Caption: Overview of SHP2 signaling pathways and the inhibitory action of this compound.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Treatment 1. Cell Treatment (this compound +/- Stimulant) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (e.g., p-STAT3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Quantify_Bands 10. Quantify Bands Detection->Quantify_Bands Normalize 11. Normalize to Total Protein & Loading Control Quantify_Bands->Normalize

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Logic Start No effect of this compound on p-STAT3 observed Check_Stimulation Is cytokine stimulation of p-STAT3 robust? Start->Check_Stimulation Check_Antibody Is the p-STAT3 antibody validated? Check_Stimulation->Check_Antibody Yes Optimize_Stimulation Optimize cytokine concentration and time Check_Stimulation->Optimize_Stimulation No Check_Cell_Context Is SHP2 a key regulator in this cell line? Check_Antibody->Check_Cell_Context Yes Validate_Antibody Validate antibody with positive/negative controls Check_Antibody->Validate_Antibody No Consider_Redundancy Investigate redundant phosphatases or pathways Check_Cell_Context->Consider_Redundancy No End Problem Solved Check_Cell_Context->End Yes Optimize_Stimulation->End Validate_Antibody->End Consider_Redundancy->End

Caption: Troubleshooting logic for unexpected Western blot results.

References

Validation & Comparative

A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: SHP394 vs. RMC-4630

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent allosteric inhibitors of the SHP2 phosphatase, SHP394 and RMC-4630. This analysis is supported by available experimental data and aims to assist researchers in making informed decisions for their discovery and development programs.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key activator of the RAS-MAPK signaling pathway, a cascade frequently dysregulated in various human cancers. The development of allosteric inhibitors, which lock SHP2 in an inactive conformation, has emerged as a promising therapeutic strategy for cancers with mutations in the RAS pathway. This guide focuses on a comparative analysis of two such inhibitors: this compound and RMC-4630.

Mechanism of Action: Allosteric Inhibition of SHP2

Both this compound and RMC-4630 are orally bioavailable, selective, and potent allosteric inhibitors of SHP2. They bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in its auto-inhibited conformation, thereby preventing its activation and downstream signaling. By inhibiting SHP2, these molecules can suppress the proliferation of cancer cells driven by hyperactive RAS-MAPK signaling.

Data Presentation

The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy of this compound and RMC-4630 from preclinical and early clinical studies.

Table 1: In Vitro Efficacy - Biochemical and Cellular Assays

ParameterThis compoundRMC-4630
Biochemical IC50 23 nM1.29 nM
Cellular pERK Inhibition IC50 Not explicitly found14 nM (PC9 cells), 20 nM (NCI-H358 cells)
Cell Proliferation IC50 297 nM (Detroit-562 cells)Not explicitly found

Table 2: In Vivo Efficacy - Preclinical Xenograft Models

ModelThis compoundRMC-4630
Tumor Growth Inhibition Dose-dependent reduction in tumor volume. 80 mg/kg twice daily resulted in 34% tumor regression.Dose-dependent suppression of tumor growth in KRAS G12C, NF1 LOF, and BRAF Class 3 mutant models. 30 mg/kg daily induced tumor regression in some models.
Dosing Regimen 20, 40, and 80 mg/kg, twice daily (BID), oral gavageDaily and intermittent oral dosing schedules have been evaluated.

Table 3: Clinical Efficacy (Monotherapy - RMC-4630)

IndicationObjective Response Rate (ORR)Disease Control Rate (DCR)
KRAS G12C NSCLC (inhibitor-naïve) 50%100%
KRAS G12C NSCLC (pretreated) 27%64%

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_shp2 SHP2 Regulation cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos1 Grb2/SOS1 RTK->Grb2_Sos1 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates RAS_GDP RAS-GDP (Inactive) Grb2_Sos1->RAS_GDP activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP promotes GDP/GTP exchange via SOS1 SHP2_inhibitor This compound / RMC-4630 SHP2_inhibitor->SHP2_active binds & stabilizes inactive state RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF_MEK_ERK RAF-MEK-ERK Pathway RAS_GTP->RAF_MEK_ERK Proliferation Cell Proliferation, Survival RAF_MEK_ERK->Proliferation

Figure 1: Simplified SHP2 signaling pathway and the mechanism of action of this compound and RMC-4630.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzymatic Biochemical Assay (IC50) Cellular Cellular pERK Assay (IC50) Enzymatic->Cellular Proliferation Cell Proliferation Assay (IC50) Cellular->Proliferation Xenograft Tumor Xenograft Model Proliferation->Xenograft TGI Tumor Growth Inhibition Xenograft->TGI end end TGI->end Efficacy Assessment start Compound Synthesis start->Enzymatic

Figure 2: General experimental workflow for evaluating the efficacy of SHP2 inhibitors.

Experimental Protocols

Detailed experimental protocols for the cited data are often proprietary. However, based on standard methodologies in the field, the following representative protocols are provided.

SHP2 Enzymatic Assay (Biochemical IC50 Determination)
  • Objective: To determine the concentration of the inhibitor required to inhibit 50% of SHP2 enzymatic activity in vitro.

  • Materials: Recombinant human SHP2 protein, a phosphopeptide substrate (e.g., DiFMUP), assay buffer, 384-well plates, and a fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the SHP2 inhibitor (this compound or RMC-4630) in DMSO and then dilute in assay buffer.

    • Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add recombinant SHP2 protein to each well and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the phosphopeptide substrate.

    • Measure the fluorescence signal at regular intervals or at a fixed endpoint using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-ERK (pERK) Inhibition Assay
  • Objective: To assess the ability of the inhibitor to block SHP2-mediated signaling in a cellular context by measuring the phosphorylation of the downstream effector ERK.

  • Materials: Cancer cell line with a susceptible genetic background (e.g., KRAS mutant), cell culture reagents, SHP2 inhibitor, lysis buffer, antibodies against pERK and total ERK, and Western blot or ELISA equipment.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the SHP2 inhibitor or vehicle control for a specified duration (e.g., 2-24 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Analyze the levels of pERK and total ERK using Western blotting or a quantitative ELISA.

    • Normalize the pERK signal to the total ERK signal.

    • Calculate the percentage of pERK inhibition relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay
  • Objective: To evaluate the effect of the inhibitor on the growth and viability of cancer cells.

  • Materials: Cancer cell line, cell culture reagents, SHP2 inhibitor, 96-well plates, and a reagent for measuring cell viability (e.g., CellTiter-Glo®, MTT).

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • After allowing the cells to attach, treat them with a serial dilution of the SHP2 inhibitor or vehicle control.

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model
  • Objective: To assess the anti-tumor efficacy of the SHP2 inhibitor in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or NOD/SCID), cancer cell line for implantation, SHP2 inhibitor formulated for oral administration, vehicle control, calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the SHP2 inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily or intermittently via oral gavage).

    • Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent allosteric inhibitors of the SHP2 phosphatase. This analysis is supported by preclinical and clinical data from various studies, offering a comprehensive overview to inform research and development decisions.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1] It plays a pivotal role in activating the RAS/MAPK signaling pathway, a cascade frequently dysregulated in various cancers.[1][2] The development of allosteric SHP2 inhibitors, which lock the protein in an inactive conformation, has opened new avenues for targeted cancer therapy.[1][3]

Mechanism of Action: Allosteric Inhibition of SHP2

Allosteric SHP2 inhibitors function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[1][] This binding stabilizes SHP2 in its auto-inhibited conformation, preventing its interaction with upstream activators and subsequent downstream signaling to the RAS-ERK pathway.[1][5][6] This mode of action effectively decouples the RAS/MAPK pathway from external growth signals mediated by RTKs.[1]

Below is a diagram illustrating the SHP2 signaling pathway and the mechanism of allosteric inhibition.

SHP2_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2/SOS1 RTK->Grb2_SOS1 SHP2_inactive SHP2 (Inactive) Grb2_SOS1->SHP2_inactive Recruits & Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Dephosphorylates negative regulators RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Allosteric SHP2 Inhibitor Inhibitor->SHP2_inactive Stabilizes inactive state

SHP2 signaling pathway and allosteric inhibition mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent allosteric SHP2 inhibitors from preclinical and clinical studies.

Table 1: Biochemical and Cellular Potency of Allosteric SHP2 Inhibitors

CompoundTargetIC50 (Biochemical)Cell LineIC50 (Cellular Proliferation)pERK IC50Reference
SHP099 SHP20.071 µMKYSE-520--[7]
TNO155 SHP20.011 µM---[]
RMC-4630 SHP2----[8][9]
JAB-3068 SHP2----[9][10]
JAB-3312 SHP2-MV-4-113.5 nM-[10][11]
RMC-4550 SHP2---276 nM (KYSE520)[9][12]
IACS-13909 SHP215.7 nM---[]
TK-453 SHP20.023 µMHeLa, KYSE-70, THP-1Moderate-[11]
TK-642 SHP2-KYSE-5205.73 µM-[11][13]

Table 2: Selectivity of Allosteric SHP2 Inhibitors

CompoundSelectivity ProfileReference
SHP099 Highly selective against a panel of 21 phosphatases and 66 kinases, including SHP1.[7]
TNO155 High selectivity for SHP2.[]
IACS-13909 Specific to SHP2 with no inhibitory effect on SHP1.[]
Compound 57774 ~200-fold more selective for SHP2 over SHP1.[14]
TK-453 High selectivity over SHP2PTP, SHP1, and PTP1B.[11]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key experiments cited in the comparison of allosteric SHP2 inhibitors.

SHP2 Enzymatic Assay

This assay quantifies the inhibitory activity of compounds on the enzymatic function of purified SHP2 protein.[1]

  • Reagents and Materials :

    • Purified full-length human SHP2 enzyme.

    • Di-phosphotyrosine peptide substrate.

    • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT).[1]

    • Test compounds.

    • Detection reagent (e.g., Malachite Green for phosphate (B84403) detection).

  • Procedure :

    • The SHP2 enzyme is pre-incubated with various concentrations of the inhibitor in the assay buffer.

    • The enzymatic reaction is initiated by adding the di-phosphotyrosine peptide substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of phosphate released is quantified using a detection reagent and a microplate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the inhibitors.[1]

  • Reagents and Materials :

    • Cancer cell lines (e.g., KYSE-520, MV-4-11).

    • Cell culture medium.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[1]

    • 96-well plates.

    • Microplate reader.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.[1]

    • The cells are then treated with various concentrations of the SHP2 inhibitors for a defined period (e.g., 72 hours).[1]

    • MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved using a solubilization solution.

    • The absorbance is measured at a specific wavelength using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined.

Western Blotting for Phospho-ERK (pERK) Analysis

This technique is used to assess the inhibition of downstream signaling in the MAPK pathway by measuring the levels of phosphorylated ERK.

  • Reagents and Materials :

    • Cancer cell lines.

    • Test compounds.

    • Lysis buffer.

    • Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH or β-actin).

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescent substrate.

    • Protein electrophoresis and transfer equipment.

  • Procedure :

    • Cells are treated with SHP2 inhibitors for a specified time.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies against pERK and total ERK. A loading control antibody is also used.

    • The membrane is then incubated with a secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The band intensities are quantified to determine the ratio of pERK to total ERK.

Below is a diagram of a typical experimental workflow for evaluating SHP2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_downstream Mechanism of Action enzymatic SHP2 Enzymatic Assay (Biochemical Potency) cell_based Cell-Based Assays (Cellular Potency & Viability) enzymatic->cell_based selectivity Selectivity Profiling (vs. other phosphatases) cell_based->selectivity western Western Blotting (pERK, pAKT, etc.) cell_based->western pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies selectivity->pk_pd xenograft Tumor Xenograft Models (Efficacy) pk_pd->xenograft

Typical experimental workflow for SHP2 inhibitor evaluation.

Clinical Development and Future Perspectives

Several allosteric SHP2 inhibitors have entered clinical trials, both as monotherapies and in combination with other targeted agents.[3][][6][8][9][15] For instance, TNO155, RMC-4630, JAB-3068, and JAB-3312 are currently in various phases of clinical development for the treatment of solid tumors.[][8][9][10]

While monotherapy has shown limited activity in some cases, the combination of SHP2 inhibitors with other targeted therapies, such as MEK, BRAF, EGFR, and KRAS G12C inhibitors, holds significant promise.[15][16][17] This is due to the role of SHP2 in mediating resistance to these agents through feedback activation of the MAPK pathway.[6][17] Furthermore, SHP2's involvement in immune cell signaling suggests a potential role for these inhibitors in combination with immunotherapy, such as anti-PD-1 antibodies.[15][17][18][19]

However, acquired resistance to allosteric SHP2 inhibitors is an emerging challenge.[6][20] Mechanisms of resistance can include mutations in the PTPN11 gene that prevent inhibitor binding or bypass signaling through other pathways.[6][20] Understanding and overcoming these resistance mechanisms will be crucial for the long-term success of SHP2-targeted therapies.

References

Validating SHP394 On-Target Activity in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods to validate the on-target activity of SHP394 (also known as TNO155), a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. The performance of this compound is compared with other well-characterized SHP2 inhibitors, SHP099 and RMC-4550, with a focus on cellular assays that directly measure target engagement and downstream signaling inhibition.

Executive Summary

This compound is a highly potent inhibitor of SHP2, a critical node in multiple receptor tyrosine kinase (RTK) signaling pathways, including the RAS-RAF-MEK-ERK pathway. Validating that a compound like this compound directly engages SHP2 in a cellular context is crucial for interpreting its biological effects. The primary methods for assessing on-target activity are the Cellular Thermal Shift Assay (CETSA), which measures direct target binding, and downstream signaling assays, such as monitoring the phosphorylation of ERK (p-ERK), a key substrate in the pathway. While direct CETSA data for this compound is not extensively available in the public domain, its potent on-target activity is well-documented through its low nanomolar biochemical inhibition of SHP2 and its effective suppression of p-ERK in cellular models.

Comparative On-Target Activity of SHP2 Inhibitors

The following tables summarize the available quantitative data for this compound in comparison to other notable SHP2 inhibitors.

Table 1: Biochemical Potency Against SHP2

CompoundBiochemical IC50 (nM)Assay Type
This compound (TNO155) 11[1]Allosteric Inhibition
SHP09971Allosteric Inhibition
RMC-45500.583Allosteric Inhibition

Table 2: Cellular On-Target Activity

CompoundAssay TypeCell LineIC50 / EC50 (nM)
This compound (TNO155) p-ERK InhibitionKYSE5208[2][3]
SHP099p-ERK InhibitionKYSE520~250
RMC-4550p-ERK InhibitionCalu-17
SHP099Cellular Thermal Shift Assay (CETSA)HEK293TNot Reported (ΔTm of 3.7°C at 10 µM)
RMC-4550Cellular Thermal Shift Assay (CETSA)HEK293TNot Reported (ΔTm of 7.0°C at 10 µM)

Note: Direct, publicly available Cellular Thermal Shift Assay (CETSA) data demonstrating the thermal stabilization of SHP2 by this compound (TNO155) is limited. The primary evidence for its on-target activity in cells comes from the potent inhibition of downstream signaling pathways.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the experimental approaches for validation, the following diagrams illustrate the SHP2 signaling pathway and the workflows for key assays.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits & activates SOS1 SOS1 Grb2->SOS1 recruits RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP promotes GDP/GTP exchange SHP2_active SHP2 (active) SHP2_inactive->SHP2_active RAS_GTP RAS-GTP (active) SHP2_active->RAS_GTP promotes activation RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK This compound This compound This compound->SHP2_inactive stabilizes inactive state

SHP2 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflows cluster_CETSA Cellular Thermal Shift Assay (CETSA) Workflow cluster_pERK p-ERK Western Blot Workflow CETSA_1 Treat cells with SHP2 inhibitor (e.g., this compound) or vehicle CETSA_2 Heat cells at a specific temperature CETSA_1->CETSA_2 CETSA_3 Lyse cells and separate soluble and aggregated proteins CETSA_2->CETSA_3 CETSA_4 Quantify soluble SHP2 (e.g., by Western Blot or AlphaLISA) CETSA_3->CETSA_4 CETSA_5 Compare soluble SHP2 levels between treated and vehicle samples CETSA_4->CETSA_5 pERK_1 Treat cells with SHP2 inhibitor (e.g., this compound) at various concentrations pERK_2 Stimulate cells with a growth factor (e.g., EGF) to activate the pathway pERK_1->pERK_2 pERK_3 Lyse cells and determine protein concentration pERK_2->pERK_3 pERK_4 Perform SDS-PAGE and transfer to a membrane pERK_3->pERK_4 pERK_5 Probe with antibodies for p-ERK and total ERK pERK_4->pERK_5 pERK_6 Quantify band intensities and determine IC50 pERK_5->pERK_6

Experimental Workflows for Validating SHP2 Target Engagement.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for SHP2

This protocol is a general method for assessing the direct binding of an inhibitor to SHP2 in intact cells.

Materials:

  • Cell line expressing SHP2 (e.g., HEK293T, KYSE520)

  • Cell culture medium and supplements

  • SHP2 inhibitor (e.g., SHP099, RMC-4550) and vehicle (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Apparatus for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting or AlphaLISA

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the SHP2 inhibitor at the desired concentration or with vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a predetermined optimal temperature (e.g., 52°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble SHP2: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration. Analyze the amount of soluble SHP2 by Western blot using an anti-SHP2 antibody or by a quantitative method like AlphaLISA.

  • Data Analysis: Compare the amount of soluble SHP2 in the inhibitor-treated samples to the vehicle-treated samples. An increase in soluble SHP2 in the presence of the inhibitor indicates thermal stabilization and target engagement. For dose-response experiments, plot the amount of soluble SHP2 against the inhibitor concentration to determine the EC50.

p-ERK Western Blot Assay

This protocol measures the functional consequence of SHP2 inhibition on its downstream signaling pathway.

Materials:

  • Cell line responsive to growth factor stimulation (e.g., KYSE520, Calu-1)

  • Cell culture medium and supplements

  • SHP2 inhibitor (e.g., this compound) and vehicle (DMSO)

  • Growth factor (e.g., EGF, HGF)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Apparatus for protein quantification (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 4-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of the SHP2 inhibitor or vehicle for 1-2 hours.

  • Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the inhibitor concentration to calculate the IC50 value.

Conclusion

Validating the on-target activity of this compound in cells is a critical step in its preclinical characterization. While direct binding confirmation through CETSA is a valuable tool, the potent and dose-dependent inhibition of downstream p-ERK provides strong evidence of on-target engagement. This guide offers a framework for researchers to design and interpret experiments aimed at confirming the cellular mechanism of action of this compound and other SHP2 inhibitors. The provided protocols and comparative data will aid in the objective assessment of this compound's performance against alternative compounds.

References

A Comparative Guide to the Oral Bioavailability of SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allosteric inhibition of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a promising strategy in oncology. As a crucial downstream mediator of receptor tyrosine kinase (RTK) signaling, SHP2 is a key node in the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers. The oral bioavailability of these inhibitors is a critical parameter for their clinical development and efficacy. This guide provides a comparative overview of the oral bioavailability of several prominent SHP2 inhibitors based on publicly available preclinical and clinical data.

Quantitative Comparison of Oral Bioavailability

The following table summarizes the reported oral bioavailability of various SHP2 inhibitors in different preclinical species. It is important to note that direct comparison between compounds can be challenging due to variations in experimental conditions, including species, dose, and formulation.

SHP2 InhibitorSpeciesOral Bioavailability (%)
TNO155 Mouse78%[1]
Rat100%[1]
Dog>100%[1]
Monkey60%[1]
SHP099 MouseOrally bioavailable, with a single 100 mg/kg oral dose yielding free plasma concentrations >10 μM.[2][3]
RMC-4630 -Potent and orally bioavailable small molecule.
JAB-3312 -Exhibits excellent drug properties with favorable pharmacokinetic profiles.[4][5][6]
BBP-398 -Potent, selective, and orally bioavailable.[7][8]

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a key pathway in cell proliferation and survival that is often hijacked in cancer.

SHP2_Signaling_Pathway SHP2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Ligand Binding & Dimerization SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment & Activation SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP GTP Exchange SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Dephosphorylation of inhibitory sites RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2_inhibitor SHP2 Inhibitor SHP2_inhibitor->SHP2_active

SHP2's role in the RAS/MAPK signaling cascade.

Experimental Protocols for Oral Bioavailability Studies

The determination of oral bioavailability is a cornerstone of preclinical pharmacokinetic profiling. While specific proprietary protocols for each SHP2 inhibitor are not publicly disclosed, the general methodology involves the following key steps.

Animal Models

Studies are typically conducted in common preclinical species such as mice, rats, dogs, and non-human primates (e.g., cynomolgus monkeys).[9] The choice of species is often based on similarities in metabolic pathways to humans.

Dosing and Administration
  • Intravenous (IV) Administration: A solution of the test compound is administered intravenously to establish the complete systemic exposure (100% bioavailability) and to determine key pharmacokinetic parameters like clearance and volume of distribution.

  • Oral (PO) Administration: The SHP2 inhibitor is administered orally, typically via gavage, as a solution or suspension in a suitable vehicle. Various dose levels may be tested to assess dose proportionality.

Blood Sampling

Following administration, blood samples are collected at multiple time points over a specified period (e.g., 24-48 hours).[9] Plasma is then separated from the blood samples for analysis.

Bioanalytical Method

The concentration of the SHP2 inhibitor in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Pharmacokinetic Analysis

The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

Bioavailability Calculation

The absolute oral bioavailability (F%) is calculated by comparing the dose-normalized AUC obtained after oral administration to the dose-normalized AUC obtained after intravenous administration, using the following formula:

F(%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100 [9]

Summary

The development of orally bioavailable SHP2 inhibitors is a significant advancement in the pursuit of targeted cancer therapies. Preclinical data for compounds like TNO155 demonstrate excellent oral bioavailability across multiple species, a crucial characteristic for a successful oral drug. While quantitative data for other promising inhibitors such as RMC-4630, JAB-3312, and BBP-398 are not as readily available in the public domain, their progression into clinical trials underscores their favorable pharmacokinetic properties. Continued research and publication of detailed pharmacokinetic data will be invaluable for the scientific community to fully assess and compare the therapeutic potential of this important class of inhibitors.

References

SHP394: A New Generation of Potency and Selectivity in SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling pathways, making it a compelling target for therapeutic intervention in oncology and other diseases. Early efforts to modulate SHP2 activity focused on first-generation inhibitors targeting the enzyme's catalytic site. However, these compounds were often hampered by poor selectivity and unfavorable pharmacokinetic properties. The development of allosteric inhibitors, such as SHP394, represents a significant advancement, offering enhanced potency, selectivity, and oral bioavailability. This guide provides a detailed comparison of the efficacy of this compound versus first-generation SHP2 inhibitors, supported by experimental data and methodologies.

Mechanism of Action: A Paradigm Shift from Catalytic to Allosteric Inhibition

First-generation SHP2 inhibitors, such as PHPS1 and NSC-87877, were designed to directly bind to the catalytic active site of the phosphatase.[1] This approach, while conceptually straightforward, faced challenges due to the highly conserved nature of the catalytic domains among protein tyrosine phosphatases (PTPs), leading to off-target effects and potential toxicity.[1]

In contrast, this compound is an allosteric inhibitor that binds to a unique tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[1][2] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing the conformational changes necessary for its activation.[3][4] This mechanism of action confers a high degree of selectivity for SHP2 over other phosphatases.[1]

Comparative Efficacy: In Vitro and In Vivo Data

The superior potency and selectivity of allosteric inhibitors like this compound and its predecessors (e.g., SHP099) over first-generation catalytic inhibitors are evident in preclinical studies.

In Vitro Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and representative first-generation SHP2 inhibitors.

InhibitorTypeTargetIC50 (nM)Selectivity NotesReference(s)
This compound AllostericSHP2Low nMHigh lipophilic efficiency, improved potency, and enhanced pharmacokinetic properties.[1]
SHP099 AllostericSHP271Highly selective against a panel of other phosphatases and kinases.[1]
RMC-4550 AllostericSHP20.583Homologue of RMC-4630, a clinical-stage inhibitor.[1]
PHPS1 CatalyticSHP2Low µMSpecific for SHP2 over the closely related phosphatases Shp1 and PTP1B.[1]
NSC-87877 CatalyticSHP2318Poor selectivity against SHP1.[5]
In Vivo Anti-Tumor Activity

In vivo studies using xenograft models have demonstrated the potent anti-tumor efficacy of allosteric SHP2 inhibitors.

InhibitorTumor ModelDosingOutcomeReference(s)
This compound Not specified20, 40, and 80 mg/kg BID (oral)Dose-dependent reduction in tumor volume; 80 mg/kg caused 34% tumor regression.[1]
SHP099 KYSE520 xenograftsOral gavageMarked tumor growth inhibition.[1]
SHP099 Multiple xenograft models100 mg/kg daily (oral)Significant anti-tumor efficacy across various KRAS-mutant cancer models.[6]

Experimental Protocols

SHP2 Enzymatic Inhibition Assay (Fluorescence-Based)

This assay is commonly used to determine the in vitro potency of SHP2 inhibitors.

Materials:

  • Recombinant full-length human SHP2 enzyme

  • SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)

  • Fluorogenic substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP)

  • Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20

  • Test compounds (e.g., this compound, first-generation inhibitors) dissolved in DMSO

  • 384-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the diluted test compounds or DMSO (vehicle control).

  • Prepare a working solution of SHP2 enzyme (e.g., 0.5 nM final concentration) in the assay buffer.[7]

  • To activate the full-length SHP2, pre-incubate the enzyme with the activating peptide (e.g., 500 nM final concentration) for 20 minutes at room temperature.[7]

  • Add the pre-activated SHP2 enzyme solution to the wells containing the test compounds and incubate for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value for SHP2.[8]

  • Immediately measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) kinetically for 10-15 minutes at room temperature.[8][9]

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

In Vivo Tumor Xenograft Model

This experimental workflow is used to evaluate the anti-tumor efficacy of SHP2 inhibitors in a living organism.

Procedure:

  • Cell Culture and Implantation: Culture a suitable cancer cell line (e.g., KYSE520) and subcutaneously inject a suspension of the cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the test compound (e.g., this compound) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., twice daily).

  • Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the efficacy of the treatment.

Signaling Pathway and Experimental Workflow Diagrams

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2_inactive SHP2 (Inactive) Grb2_SOS->SHP2_inactive Recruitment & Activation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP SHP2_active->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Catalytic_Inhibitor First-Generation Catalytic Inhibitor Catalytic_Inhibitor->SHP2_active Blocks Active Site Allosteric_Inhibitor This compound (Allosteric Inhibitor) Allosteric_Inhibitor->SHP2_inactive Stabilizes Inactive State

Caption: SHP2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Enzyme_Assay SHP2 Enzymatic Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cell_Viability Cell Viability Assay Cell_Viability->IC50_Determination Western_Blot Western Blot (pERK) Western_Blot->IC50_Determination Xenograft_Model Tumor Xenograft Model IC50_Determination->Xenograft_Model Drug_Administration Drug Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation Start Compound Synthesis (this compound vs. First-Gen) Start->Enzyme_Assay Start->Cell_Viability Start->Western_Blot

References

Validating SHP394-Induced Apoptosis in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies to validate apoptosis induced by SHP394, a potent and selective allosteric inhibitor of SHP2 (Src homology 2-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival signaling pathways, such as the RAS/ERK and PI3K/AKT pathways.[2][3][4] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][5][6] this compound has been identified as an orally active inhibitor that can suppress these oncogenic signals and induce cancer cell death.[1][7]

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative apoptosis-inducing agents and detailed experimental protocols for robust validation.

Comparison of SHP2 Inhibitors and Alternative Apoptosis Inducers

This compound represents a class of allosteric SHP2 inhibitors. Its performance in inducing apoptosis can be benchmarked against other SHP2 inhibitors and compounds that trigger apoptosis through different mechanisms.

FeatureThis compoundSHP099Tautomycetin (Natural Product)Venetoclax (BH3 Mimetic)
Target Allosteric site of SHP2Allosteric site of SHP2Active site of SHP2Anti-apoptotic protein BCL-2
Mechanism Stabilizes SHP2 in an auto-inhibited conformation, blocking downstream RAS-ERK signaling.[7]Stabilizes SHP2 in an auto-inhibited conformation, similar to this compound.[7]Competitively binds to the PTP catalytic domain of SHP2.[8]Mimics the pro-apoptotic BH3-only proteins to directly initiate the intrinsic apoptosis pathway.[9]
Reported IC50 ~0.023 µM[10]~0.07 µM~2.9 µM[8]Low nM range (cell-type dependent)
Mode of Action Inhibition of proliferation, induction of apoptosis.[10]Inhibition of proliferation, anti-tumor effects in xenograft models.[7]Inhibition of SHP2-dependent signaling, sensitization of cancer cells to apoptosis.[8]Direct induction of the mitochondrial (intrinsic) apoptosis pathway.[9]

Signaling Pathway Intervention by this compound

SHP2 is a critical node downstream of multiple receptor tyrosine kinases (RTKs).[2][3] Upon activation by growth factors, SHP2 is recruited to phosphorylated receptors or adaptor proteins, where it dephosphorylates key substrates to promote the activation of the RAS/MAPK and PI3K/AKT signaling cascades, leading to cell proliferation and survival.[4] this compound locks SHP2 in an inactive state, thereby inhibiting these downstream signals and promoting apoptosis.

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Validation of Apoptosis

Validating apoptosis requires multiple orthogonal methods to confirm the mode of cell death. Below are key experimental approaches, protocols, and representative data.

Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is bound by fluorescently-labeled Annexin V.[12] PI is a fluorescent nucleotide stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membranes.[11]

Quantitative Data Summary

Treatment (48h)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control 88.5 ± 3.24.5 ± 1.15.0 ± 1.52.0 ± 0.5
This compound (10 µM) 45.1 ± 4.525.3 ± 3.827.2 ± 4.12.4 ± 0.8
SHP099 (10 µM) 52.6 ± 5.121.8 ± 3.123.5 ± 3.92.1 ± 0.6

Experimental Protocol: Annexin V/PI Staining

  • Cell Culture & Treatment: Plate cancer cells (e.g., MDA-MB-231) at a density of 2x10^5 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with this compound, an alternative inhibitor, or vehicle control for the desired time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Accutase (avoiding harsh trypsinization that can damage the membrane). Centrifuge the collected cell suspension at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL solution).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Use unstained, PI-only, and Annexin V-only controls for compensation and gating.[13]

Western Blot for Apoptosis Markers

Western blotting can detect the cleavage of key proteins involved in the apoptotic cascade, providing biochemical evidence of apoptosis.[14] Key markers include Caspase-3, a primary executioner caspase, and PARP (Poly (ADP-ribose) polymerase), a substrate of activated Caspase-3.

Quantitative Data Summary (Relative Densitometry)

Treatment (48h)Cleaved Caspase-3 (17/19 kDa) / β-ActinCleaved PARP (89 kDa) / β-Actin
Vehicle Control 0.15 ± 0.050.21 ± 0.08
This compound (10 µM) 2.85 ± 0.453.10 ± 0.51
SHP099 (10 µM) 2.40 ± 0.382.65 ± 0.42

Experimental Protocol: Western Blot

  • Protein Extraction: Treat cells as described above. Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-Actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Analyze band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-Actin.

Caspase Activity Assay

Directly measuring the enzymatic activity of executioner caspases (Caspase-3 and -7) provides a functional confirmation of apoptosis.[14] Assays like Caspase-Glo® 3/7 use a luminogenic substrate containing the DEVD sequence, which is cleaved by active Caspase-3/7 to produce a luminescent signal.

Quantitative Data Summary (Relative Luminescence Units)

Treatment (24h)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control 1.0 ± 0.1
This compound (10 µM) 5.8 ± 0.7
SHP099 (10 µM) 4.9 ± 0.6

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating & Treatment: Plate cells in a white-walled, clear-bottom 96-well plate at 1x10^4 cells/well. Allow to adhere overnight and then treat with compounds as required. Include wells with cells for background luminescence and no-cell controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence from all readings. Calculate the fold change in activity by normalizing the readings from treated samples to the vehicle control.

Experimental Workflow for Apoptosis Validation

A logical workflow ensures comprehensive and robust validation of this compound's pro-apoptotic effects.

Apoptosis_Workflow cluster_assays Apoptosis Assays start Start: Cancer Cell Culture treatment Treat cells with: - Vehicle Control - this compound - Alternative Inhibitor start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest flow Flow Cytometry (Annexin V / PI Staining) harvest->flow western Western Blot (Cleaved PARP, Caspase-3) harvest->western caspase Caspase Activity Assay (Caspase-Glo 3/7) harvest->caspase analysis Data Analysis & Quantification flow->analysis western->analysis caspase->analysis conclusion Conclusion: Confirm Apoptosis Induction analysis->conclusion

Caption: General workflow for validating this compound-induced apoptosis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SHP394

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of SHP394, a potent and selective SHP2 inhibitor used in research. Adherence to these guidelines is crucial, as the toxicological properties of many research chemicals, including this compound, are not fully characterized.

Disclaimer: This document provides guidance based on general laboratory safety principles and available information. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's and local authorities' waste disposal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for this compound Disposal
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

This compound Waste Categorization and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process. Improperly mixed chemicals can lead to dangerous reactions.

Waste TypeDisposal ContainerNotes
Unused or Expired this compound (Solid) Labeled hazardous chemical waste container for solids.Do not mix with other chemical waste unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, vials) Sharps container for chemically contaminated sharps; solid waste container for non-sharps.All sharps must be placed in a puncture-resistant container.
Contaminated PPE (gloves, etc.) Designated solid chemical waste stream container.Follow institutional guidelines for disposal of chemically contaminated PPE.
Solutions of this compound Labeled hazardous chemical waste container for liquids.Do not dispose of down the drain. Segregate based on the solvent used.

Step-by-Step Disposal Protocol

The following workflow outlines the necessary steps for the safe disposal of this compound waste.

SHP394_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Process cluster_final Final Steps PPE 1. Don PPE Segregate 2. Identify & Segregate This compound Waste PPE->Segregate Safety First Container 3. Prepare Labeled Waste Container Segregate->Container Categorize Waste Transfer 4. Transfer Waste to Container Container->Transfer Ready for Waste Decontaminate 5. Decontaminate Work Area Transfer->Decontaminate Clean Up Seal 6. Securely Seal Container Decontaminate->Seal Containment Store 7. Store in Satellite Accumulation Area Seal->Store Temporary Storage Pickup 8. Arrange for EH&S Pickup Store->Pickup Final Disposal

Caption: Workflow for the safe disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling any waste, put on all required PPE as detailed in the table above.

  • Identify and Segregate Waste: Carefully identify all materials contaminated with this compound. This includes unused solid compounds, solutions, contaminated disposable labware (pipette tips, microfuge tubes), and PPE. Segregate these items from general lab trash and other waste streams.

  • Prepare Labeled Waste Container: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. The container must be appropriate for the type of waste (solid or liquid) and must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Transfer Waste to Container:

    • Solids: Carefully transfer solid this compound waste into the designated solid waste container. Avoid creating dust.

    • Liquids: Pour liquid waste containing this compound into the designated liquid waste container using a funnel.

    • Contaminated Labware: Place non-sharp items in the solid waste container. All sharps (needles, contaminated glass) must be placed in a designated, puncture-proof sharps container for chemical waste.

  • Decontaminate Work Area: After transferring the waste, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as chemically contaminated solid waste.

  • Securely Seal Container: Tightly close the lid of the hazardous waste container. Do not overfill containers; they should typically be filled to no more than 80% capacity.

  • Store in Satellite Accumulation Area: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area should be secure and away from general lab traffic.

  • Arrange for EH&S Pickup: Follow your institution's procedures to request a hazardous waste pickup from EH&S. Complete any necessary waste manifests or tags accurately.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Alert others in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

    • For small spills, if you are trained and it is safe to do so, contain the spill with absorbent pads or other appropriate materials.

    • Clean the area and dispose of all cleanup materials as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for this compound to the medical personnel.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

Personal protective equipment for handling SHP394

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of SHP394, a protein tyrosine phosphatase SHP2 inhibitor intended for research use only.[1] The following procedures are based on established laboratory safety protocols for handling hazardous chemicals. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound. If an SDS is not available, the precautionary measures outlined in this document should be strictly followed.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with chemical compounds in a research laboratory setting.

PPE Category Specific Equipment Purpose Guidance
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact with the chemical.Use two pairs of gloves for added protection.[2] Tuck sleeves into gloves to prevent spills from running down the arm.[3] Change gloves immediately if contaminated and dispose of them in the appropriate hazardous waste container.[3][4]
Eye and Face Protection Safety glasses with side shields, safety goggles, or a face shieldTo protect eyes and face from splashes and aerosols.[5]Goggles or a face shield are recommended when there is a higher risk of splashing.[3]
Body Protection Fully buttoned lab coatTo protect skin and clothing from contamination.[3]The lab coat should be worn at all times in the laboratory and removed before entering common areas.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be required for handling large quantities or if there is a risk of aerosol generation.To prevent inhalation of the chemical.All procedures that can cause infection from aerosols or splashes should be performed within a biological safety cabinet (BSC) or a chemical fume hood.[4][6]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.Sandals and other open-toed shoes are not permitted in the laboratory.[7]

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.[8]

  • Wear appropriate PPE, including gloves and a lab coat, when unpacking the shipment.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The product information suggests a storage temperature of -20℃.[9]

  • Ensure the storage location is secure and accessible only to authorized personnel.

Preparation and Use:

  • Always handle this compound within a chemical fume hood or a designated containment area to minimize inhalation exposure.[4]

  • Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible.[10]

  • Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[4]

  • Use Luer-lock syringes and other appropriate equipment to prevent accidental disconnection and spills.[4]

  • Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled.[7]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

Disposal Plan:

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Contaminated PPE and Materials:

    • Place all disposable PPE (gloves, lab coats) and other contaminated materials (e.g., absorbent pads, pipette tips) into a designated, clearly labeled hazardous waste container.[4] This container should be a yellow bag labeled with the appropriate hazard warning.[4]

  • Sharps Waste:

    • Dispose of any needles, syringes, or other sharp objects contaminated with this compound in a designated, puncture-resistant sharps container labeled for hazardous drug waste.[4][11] Do not recap, bend, or break needles.[4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.

  • Waste Pickup:

    • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Visualizations

The following diagrams illustrate a general workflow for safely handling chemical compounds and a representative signaling pathway that may be affected by an SHP2 inhibitor like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE PrepArea Prepare Work Area in Fume Hood PPE->PrepArea Gather Gather Materials PrepArea->Gather Weigh Weigh/Measure this compound Gather->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Dispose of Waste Decontaminate->Waste RemovePPE Doff PPE Waste->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Workflow for the safe handling of this compound.

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras dephosphorylates and activates This compound This compound This compound->SHP2 inhibits

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.